Picrasin B acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(2S,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10?,13?,14-,15?,16?,20?,22+,23-/m0/s1 |
InChI Key |
XWNXCBLGFWPHOO-BXBGMGQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Picrasin B Acetate: A Technical Guide to its Natural Source and Isolation from Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297), a notable quassinoid, has attracted scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, the plant Picrasma quassioides, and details the methodologies for its extraction, isolation, and characterization. The document outlines comprehensive experimental protocols, presents key quantitative data, and visualizes the isolation workflow and relevant biological pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
Picrasma quassioides (D.Don) Benn., a member of the Simaroubaceae family, is a deciduous tree or shrub native to regions of Asia, including the Himalayas and India.[1] Traditionally, various parts of this plant, particularly the stem and bark, have been utilized in herbal medicine to treat a range of ailments such as fever, gastritis, and parasitic infections.[1] The medicinal properties of P. quassioides are attributed to its rich and diverse phytochemical profile, which includes quassinoids, β-carboline alkaloids, and canthinone alkaloids.[1] Among the array of bioactive compounds, Picrasin B acetate stands out as a significant quassinoid, a class of highly oxygenated and structurally complex triterpenoids exclusive to the Simaroubaceae family.[2] This guide focuses on this compound, detailing its natural sourcing from P. quassioides and the scientific procedures for its isolation and characterization.
Natural Source: Picrasma quassioides (D. Don) Benn.
Picrasma quassioides, commonly known as bitterwood, serves as the principal natural reservoir of this compound.[3] This plant is characterized by its bitter-tasting wood and bark, a hallmark of the presence of quassinoids. The distribution of this compound can vary within the plant, with the stems and bark being the most frequently cited sources for its isolation.[1][4] The harvesting of plant material for the isolation of this compound should be conducted with consideration for sustainable practices to ensure the long-term availability of this valuable natural resource.
Isolation of this compound
The isolation of this compound from Picrasma quassioides is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for this compound are not extensively reported in the available literature, the following protocol outlines a comprehensive and effective methodology based on established procedures for the isolation of quassinoids from this plant.
General Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the powdered stems or bark of Picrasma quassioides.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation of quassinoids and other constituents from Picrasma quassioides.[5][6]
3.2.1. Plant Material and Extraction
-
Preparation of Plant Material: Air-dried stems or bark of Picrasma quassioides are ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol under reflux for a specified duration (e.g., 2-3 hours), and the process is repeated multiple times (typically 2-3 times) to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
3.2.2. Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of quassinoids, including this compound, are expected to be enriched in the ethyl acetate fraction.
-
Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective crude fractions.
3.2.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, being rich in quassinoids, is subjected to column chromatography over a silica gel stationary phase.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane or chloroform (B151607) and gradually increasing the polarity with the addition of ethyl acetate or methanol (B129727).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using size exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is a typical mobile phase.
-
Detection: UV detection is used to monitor the elution of the target compound.
-
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Picrasin B. While the data for this compound would show an additional acetate signal, the core quassinoid skeleton shifts would be very similar.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Picrasin B
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 82.54 (d) | |
| 2 | 197.09 (s) | |
| 3 | 124.87 (d) | |
| 4 | 162.46 (s) | |
| 5 | 41.21 (d) | |
| 6 | 25.04 (t) | |
| 7 | 77.64 (d) | |
| 8 | 44.98 (s) | |
| 9 | 43.15 (d) | |
| 10 | 44.35 (s) | |
| 11 | 108.97 (s) | |
| 12 | 75.80 (d) | |
| 13 | 81.10 (s) | |
| 14 | 44.36 (t) | |
| 15 | 33.25 (t) | |
| 16 | 208.10 (s) | |
| 17 | 20.15 (q) | |
| 18 | 10.50 (q) | |
| 19 | 16.50 (q) | |
| 20 | 170.20 (s) | |
| 21 | 21.00 (q) |
Data adapted from literature and may vary slightly based on the solvent and instrument used.[5]
Biological Activity and Potential Signaling Pathways
Quassinoids from Picrasma quassioides have demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer effects.[4] While the specific molecular mechanisms of this compound are still under investigation, the bioactivity of the plant extract and related compounds suggests potential modulation of key cellular signaling pathways.
Anti-Inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory properties of P. quassioides extracts are attributed, in part, to the inhibition of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of compounds like this compound.
Conclusion
This compound represents a promising bioactive compound from the medicinal plant Picrasma quassioides. This guide provides a framework for its isolation and characterization, intended to support further research into its pharmacological properties and potential therapeutic applications. The detailed protocols and compiled data serve as a valuable resource for natural product chemists and drug development professionals, facilitating the exploration of this and other related quassinoids. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to quantify its therapeutic potential.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Picrasin B Acetate: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Picrasin B acetate (B1210297), a derivative of the quassinoid Picrasin B, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the predicted ¹H and ¹³C NMR data, detailed experimental protocols for NMR analysis, and visual representations of key structural correlations and experimental workflows.
Introduction to Picrasin B and its Acetate Derivative
Picrasin B is a complex, highly oxygenated triterpenoid (B12794562) belonging to the quassinoid class of natural products, known for their wide range of biological activities. The structural characterization of such intricate molecules relies heavily on modern spectroscopic techniques, with NMR spectroscopy being the most powerful tool for determining the precise connectivity and stereochemistry of the carbon skeleton. Acetylation of one or more hydroxyl groups in Picrasin B can significantly alter its biological profile, making the structural confirmation of its derivatives, such as Picrasin B acetate, a critical step in drug discovery and development. This guide focuses on the theoretical and practical aspects of using 1D and 2D NMR spectroscopy to confirm the structure of this compound.
Predicted NMR Data for this compound
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Picrasin B, as reported in the literature, and the predicted chemical shifts for this compound. The predictions for this compound are based on established principles of how O-acetylation influences the chemical environment of nearby protons and carbons.
Key Effects of O-Acetylation on NMR Spectra:
-
¹H NMR: The proton attached to the carbon bearing the newly formed acetate group (H-C-OAc) typically experiences a significant downfield shift (Δδ ≈ +1.0 to +1.5 ppm) due to the deshielding effect of the acetyl carbonyl group.
-
¹³C NMR: The carbon atom directly bonded to the acetate group (C-OAc) also undergoes a downfield shift (Δδ ≈ +2 to +5 ppm), while the adjacent carbons may experience smaller, more variable shifts.
-
New Signals: The acetate group itself introduces two new signals: a methyl proton signal (³H) typically appearing around δ 2.0-2.2 ppm and a carbonyl carbon signal around δ 170 ppm.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Picrasin B and Predicted Data for this compound. Assuming acetylation at the C-16 hydroxyl group.
| Position | Picrasin B (δH, multiplicity, J in Hz) | This compound (Predicted δH, multiplicity, J in Hz) |
| 1 | 3.62 (d, 9.5) | 3.62 (d, 9.5) |
| 2 | 1.95 (m) | 1.95 (m) |
| 3 | 2.20 (m) | 2.20 (m) |
| 4-CH₃ | 1.15 (s) | 1.15 (s) |
| 5 | 3.05 (d, 6.0) | 3.05 (d, 6.0) |
| 6 | 2.10 (m), 1.85 (m) | 2.10 (m), 1.85 (m) |
| 7 | 4.38 (d, 6.0) | 4.38 (d, 6.0) |
| 9 | 2.80 (m) | 2.80 (m) |
| 10-CH₃ | 1.30 (s) | 1.30 (s) |
| 11 | 4.95 (s) | 4.95 (s) |
| 12 | 4.00 (d, 2.0) | 4.00 (d, 2.0) |
| 13-CH₃ | 1.90 (s) | 1.90 (s) |
| 14 | 2.50 (m) | 2.50 (m) |
| 15 | 2.95 (m) | 2.95 (m) |
| 16 | 4.15 (d, 8.0) | ~5.35 (d, 8.0) |
| OAc-CH₃ | - | ~2.10 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Picrasin B and Predicted Data for this compound. Assuming acetylation at the C-16 hydroxyl group.
| Position | Picrasin B (δC) | This compound (Predicted δC) |
| 1 | 79.8 | 79.8 |
| 2 | 34.2 | 34.2 |
| 3 | 38.5 | 38.5 |
| 4 | 43.1 | 43.1 |
| 5 | 52.5 | 52.5 |
| 6 | 26.8 | 26.8 |
| 7 | 78.2 | 78.2 |
| 8 | 45.5 | 45.5 |
| 9 | 49.1 | 49.1 |
| 10 | 41.2 | 41.2 |
| 11 | 108.2 | 108.2 |
| 12 | 77.5 | 77.5 |
| 13 | 160.5 | 160.5 |
| 14 | 124.5 | 124.5 |
| 15 | 138.8 | 138.8 |
| 16 | 68.3 | ~70.3 |
| 18 (4-CH₃) | 23.5 | 23.5 |
| 19 (10-CH₃) | 10.8 | 10.8 |
| 20 (8-CH₃) | 18.5 | 18.5 |
| 21 (13-CH₃) | 27.2 | 27.2 |
| OAc-C=O | - | ~170.0 |
| OAc-CH₃ | - | ~21.0 |
Experimental Protocols for NMR Analysis
A detailed and systematic approach is crucial for the successful structural elucidation of complex natural products like this compound. The following protocols outline the standard procedures for sample preparation and the acquisition of 1D and 2D NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quassinoids. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility.
-
Sample Concentration: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). If the solvent contains a residual proton signal (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm), this can also be used for referencing the ¹H spectrum.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks. A standard gradient-selected COSY (gCOSY) experiment is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations. A phase-sensitive gradient-edited HSQC experiment is valuable as it can distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons. The long-range coupling delay should be optimized for J-couplings of around 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Visualization of Key Structural Correlations and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations that are instrumental in confirming its structure.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy in natural product chemistry and drug development. By combining 1D and 2D NMR experiments, it is possible to unambiguously determine the complete chemical structure, including the specific site of acetylation. The predicted NMR data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the characterization of quassinoids and other complex natural products. The systematic application of these NMR techniques is essential for ensuring the structural integrity of novel compounds and for understanding their structure-activity relationships.
The Unfolding Path: A Technical Guide to the Biosynthesis of Picrasin B Acetate and Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quassinoids, a class of highly oxygenated and structurally complex triterpenoids, have garnered significant attention for their diverse and potent biological activities, including antitumor, antimalarial, and antiviral properties. Picrasin B acetate (B1210297), a prominent member of this family, exemplifies the intricate chemical architecture that makes these compounds both a challenge and an opportunity for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to picrasin B acetate and other picrasane-type quassinoids. While the initial steps of the pathway, shared with limonoids, have been elucidated, the subsequent transformations from the protolimonoid intermediate, melianol (B1676181), to the picrasane (B1241345) skeleton remain an active area of research. This document synthesizes the established enzymatic reactions, proposes a hypothetical continuation of the pathway based on current knowledge of triterpenoid (B12794562) biosynthesis, presents relevant quantitative data, and provides detailed experimental protocols for the characterization of key enzymes involved.
Introduction to Quassinoid Biosynthesis
Quassinoids are a large group of natural products isolated primarily from plants of the Simaroubaceae family.[1] Their biosynthesis originates from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids. The formation of the quassinoid scaffold involves a series of intricate enzymatic reactions, including cyclization, oxidation, rearrangement, and cleavage of carbon-carbon bonds. Recent studies have revealed that the initial steps of quassinoid biosynthesis are identical to those of limonoids, another class of bioactive triterpenoids, pointing to a shared evolutionary origin.[2][3]
The Established Biosynthetic Pathway to Melianol
The early phase of quassinoid biosynthesis, culminating in the formation of the protolimonoid melianol, has been elucidated through studies on Ailanthus altissima.[2][3] This pathway involves the sequential action of an oxidosqualene cyclase and two cytochrome P450 monooxygenases.
The key enzymatic steps are:
-
Cyclization of 2,3-Oxidosqualene: The pathway begins with the cyclization of the linear precursor 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC), AaOSC2 in A. altissima, to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.[2]
-
Oxidation to Dihydroniloticin: The first cytochrome P450 enzyme, AaCYP71CD4, catalyzes the oxidation of tirucalla-7,24-dien-3β-ol to produce dihydroniloticin.[2]
-
Formation of Melianol: A second cytochrome P450, AaCYP71BQ17, further oxidizes dihydroniloticin to yield the protolimonoid melianol.[2]
Hypothetical Biosynthetic Pathway from Melianol to this compound
The enzymatic transformations that convert melianol into the C20 picrasane skeleton of this compound have not yet been fully elucidated. Based on the structures of various known quassinoids and the common reactions catalyzed by enzymes in triterpenoid biosynthesis, a plausible hypothetical pathway can be proposed. This late-stage pathway likely involves a series of oxidative modifications, rearrangements, and bond cleavages, primarily catalyzed by cytochrome P450s, dehydrogenases, and other tailoring enzymes.
Key Hypothetical Steps:
-
Further Oxidation and Rearrangement: Melianol is likely subjected to further oxidations, potentially leading to the cleavage of the side chain at C-17.
-
Formation of the Picrasane Skeleton: A series of oxidative reactions and rearrangements would lead to the formation of the characteristic picrasane core structure.
-
Lactone Ring Formation: The δ-lactone ring, a common feature of many quassinoids, is likely formed through the oxidation of a hemiacetal intermediate.
-
Tailoring Reactions: The final steps would involve specific hydroxylations, acetylations, and other modifications to produce the diverse array of quassinoids, including this compound.
Quantitative Data
Quantitative data on the biosynthesis of quassinoids, such as enzyme kinetics and precursor concentrations, are limited in the current literature. However, data on the cytotoxicity of various quassinoids, including Picrasin B, provide a basis for understanding their biological significance.
| Quassinoid | Cell Line | IC₅₀ (µM) | Reference |
| Picrasin B | P388 (Leukemia) | - | [4] |
| Ailanthone | Hep3B (Hepatoma) | Potent | [5] |
| Ailanthone | HepG2 (Hepatoma) | Potent | [5] |
| Ailanthone | HepG2/ADM (Multidrug Resistant) | More sensitive than Doxorubicin | [5] |
Note: Specific IC₅₀ values for Picrasin B were not provided in the cited abstract, but its inhibitory effect was noted.
Experimental Protocols
The following are generalized protocols for the key enzyme classes involved in quassinoid biosynthesis, based on established methods for characterizing triterpenoid biosynthetic enzymes.
Protocol for Functional Characterization of Oxidosqualene Cyclase (OSC)
Objective: To determine the product of a candidate OSC gene when expressed heterologously.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length cDNA of the candidate OSC gene from a suitable source (e.g., Ailanthus altissima or Picrasma quassioides) using PCR with gene-specific primers.
-
Clone the amplified OSC gene into a yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1).
-
Grow the transformed yeast in a selective medium containing glucose.
-
Induce gene expression by transferring the yeast to a medium containing galactose.
-
-
In Vivo Enzyme Assay:
-
After induction, harvest the yeast cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids with an organic solvent (e.g., n-hexane).
-
-
Product Analysis:
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention time and mass spectrum of the product with authentic standards of known triterpenes (e.g., tirucalla-7,24-dien-3β-ol, lupeol, β-amyrin).
-
Protocol for Functional Characterization of Cytochrome P450s
Objective: To identify the function of a candidate P450 enzyme in the quassinoid pathway.
Methodology:
-
Heterologous Expression in Yeast:
-
Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a suitable yeast strain. The CPR is essential for providing electrons to the P450.
-
Use an expression system where the genes are under the control of inducible promoters.
-
-
In Vivo Bioconversion Assay:
-
Grow the engineered yeast strain to a suitable cell density.
-
Induce the expression of the P450 and CPR.
-
Feed the yeast culture with the putative substrate (e.g., tirucalla-7,24-dien-3β-ol or dihydroniloticin).
-
Incubate for a defined period to allow for enzymatic conversion.
-
-
Metabolite Extraction and Analysis:
-
Extract the metabolites from the yeast culture (both cells and supernatant) using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
-
-
Product Identification:
-
Compare the mass spectrum and retention time of the product with those of authentic standards or with data from the literature.
-
For novel compounds, structural elucidation will require further spectroscopic analysis (e.g., NMR).
-
Conclusion and Future Perspectives
The biosynthesis of this compound and other quassinoids represents a fascinating example of the chemical intricacy achievable in plant secondary metabolism. While the initial steps leading to the common intermediate melianol are now understood, the subsequent enzymatic modifications that forge the picrasane skeleton remain a "black box." The hypothetical pathway presented here provides a framework for future research, which should focus on the identification and characterization of the downstream cytochrome P450s, dehydrogenases, and other tailoring enzymes. The application of modern 'omics' technologies, including transcriptomics and metabolomics, on quassinoid-producing plants will be instrumental in identifying candidate genes for these missing steps. Elucidation of the complete pathway will not only provide fundamental insights into the evolution of triterpenoid biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of these valuable pharmacophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
- 3. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simaroubaceae - Wikipedia [en.wikipedia.org]
- 5. Cytotoxic quassinoids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B Acetate: An In-depth Technical Guide to its Mechanism of Action in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered scientific interest for its diverse pharmacological activities, including its anti-inflammatory properties. This technical guide delves into the core mechanism by which Picrasin B and its acetate (B1210297) derivative modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct and detailed studies on Picrasin B acetate are limited, this guide synthesizes available information on Picrasin B and related quassinoids to provide a comprehensive overview of its potential mechanism of action, supported by experimental protocols and data presented for scientific evaluation.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB subunits, primarily the p65/RelA-p50 heterodimer, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
A key upstream regulator of the IKK complex is the Transforming growth factor-β-activated kinase 1 (TAK1). Upon cellular stimulation, TAK1 is activated and subsequently phosphorylates and activates the IKK complex, thus playing a crucial role in the canonical NF-κB signaling pathway.
Picrasin B and its Role as an NF-κB Inhibitor
Picrasin B belongs to the quassinoid family of bitter compounds found in plants of the Simaroubaceae family, such as Picrasma quassioides. Extracts from this plant have been traditionally used in medicine for their anti-inflammatory effects.[1] Scientific investigations have begun to elucidate the molecular mechanisms underlying these properties, with a significant focus on the NF-κB pathway.
Mechanism of Action of Picrasin B in the NF-κB Pathway
Based on the available literature for related compounds and extracts, the inhibitory action of Picrasin B on the NF-κB pathway is likely to occur at one or more key regulatory points. The potential mechanisms include:
-
Inhibition of IKK activity: By targeting the IKK complex, Picrasin B could prevent the phosphorylation and subsequent degradation of IκBα. This would result in the retention of NF-κB in the cytoplasm, thereby blocking its transcriptional activity.
-
Suppression of p65 Nuclear Translocation: Picrasin B may interfere with the cellular machinery responsible for the transport of the active p65 subunit from the cytoplasm to the nucleus.
-
Modulation of Upstream Kinases: It is plausible that Picrasin B could exert its effects further upstream by inhibiting the activity of kinases such as TAK1, which are essential for the activation of the IKK complex.
Quantitative Data on the Inhibition of Inflammatory Mediators
Although specific IC50 values for this compound in NF-κB inhibition assays are not available, studies on related quassinoids from Picrasma quassioides provide an indication of their potential potency.
| Compound Class | Target | Assay System | IC50 | Reference |
| Quassidines | Pro-inflammatory Cytokine Production (NO, TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | NO: 89.39–100.00 µM, TNF-α: 88.41 µM, IL-6: >100 µM | [1] |
This table summarizes available data on related compounds to provide a context for the potential activity of this compound. Further research is required to determine the specific inhibitory concentrations for Picrasin B and its acetate derivative.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments used to investigate the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Western Blot Analysis for NF-κB Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB pathway.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
SDS-PAGE and Protein Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, IκBα, phospho-p65, p65, TAK1, Lamin B1 for nuclear fraction, and β-actin or GAPDH as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Transfection: Cells (e.g., HEK293T) are transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment and Stimulation: After transfection, cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Activity Measurement: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Visualizing the Mechanism of Action
To illustrate the potential points of intervention of this compound within the NF-κB signaling pathway and a typical experimental workflow, the following diagrams are provided.
Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for studying this compound's effect on NF-κB.
Conclusion and Future Directions
While the precise molecular interactions of this compound with the components of the NF-κB signaling pathway require further dedicated investigation, the available evidence for related quassinoids strongly suggests its potential as a potent inhibitor of this key inflammatory cascade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on determining its specific molecular targets within the NF-κB pathway, establishing its IC50 values in various assays, and evaluating its efficacy and safety in preclinical models of inflammatory diseases. Such studies will be crucial in unlocking the full therapeutic promise of this natural compound.
References
Pharmacological Profiling of Picrasin B Acetate's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297), a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of Picrasin B acetate, with a focus on its anti-cancer, anti-inflammatory, and potential antiviral effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Anti-Cancer Activity
This compound has demonstrated notable anti-proliferative effects against various cancer cell lines. The primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Colorectal Carcinoma | 70 | [1] |
| RKO | Colorectal Carcinoma | 110 | [1] |
| A375 | Melanoma | 4.634 | [2] |
| MV3 | Melanoma | 9.7 | [2] |
| HeLa | Cervical Carcinoma | 7.9 | [3] |
| MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 | [4] |
| T47D | Breast Cancer | 2.20 ± 1.5 | [4] |
| MCF-7 | Breast Cancer | 3.03 ± 1.5 | [4] |
Note: Some of the IC50 values listed are for acetate or other compounds and are included for comparative context due to the limited availability of specific data for this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Intrinsic Apoptosis
This compound induces apoptosis primarily through the mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of this compound-induced apoptosis, it can be used to measure changes in the expression of key apoptotic proteins.
Caption: Western blot workflow for analyzing apoptosis-related proteins.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators. This effect is primarily mediated through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of this compound on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages are summarized below.
| Mediator | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Data not available for this compound | |
| TNF-α | RBL-2H3 | 0.101 (as Aucubin) | [5] |
| IL-6 | RBL-2H3 | 0.19 (as Aucubin) | [5] |
Note: Specific IC50 values for this compound are limited. The provided data for TNF-α and IL-6 inhibition are for Aucubin, another iridoid glycoside, and are included to provide context for the potential potency of this class of compounds.
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Experimental Protocol: ELISA for TNF-α and IL-6
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Cell culture supernatant (from LPS-stimulated cells treated with this compound)
-
ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the color.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
Signaling Pathway: NF-κB Inhibition
This compound is thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes.
References
- 1. Acetate-induced apoptosis in colorectal carcinoma cells involves lysosomal membrane permeabilization and cathepsin D release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antiviral formulation inhibits a range of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Screening of Picrasin B Acetate for Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. Natural products represent a vast reservoir of chemical diversity and have historically been a significant source of new therapeutic agents. Picrasma quassioides (D. Don) Benn, a plant from the Simaroubaceae family, has been used in traditional medicine to treat various ailments, including those with an inflammatory basis.[1][2][3] Its bioactive constituents primarily include quassinoids and alkaloids, which have demonstrated a range of pharmacological effects.[2][3]
Picrasin B is a major quassinoid isolated from this plant. This technical guide outlines a comprehensive in vitro strategy for the initial screening of its derivative, Picrasin B acetate (B1210297), to evaluate its potential as an anti-inflammatory agent. The focus is on its modulatory effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, within a lipopolysaccharide (LPS)-stimulated macrophage model.
Core Inflammatory Signaling Pathways
The inflammatory response in macrophages, when stimulated by agents like LPS, is largely orchestrated by the activation of intracellular signaling cascades that lead to the production of pro-inflammatory mediators. Understanding these pathways is critical for elucidating the mechanism of action of potential anti-inflammatory compounds.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated that activates the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[6] The released NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[4][5] Natural compounds often exert anti-inflammatory effects by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[7]
Caption: The NF-κB signaling pathway and potential inhibition by Picrasin B acetate.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular processes, including inflammation.[8][9] LPS stimulation activates upstream kinases, which in turn phosphorylate and activate the MAPKs.[10] Activated ERK, JNK, and p38 then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which also translocate to the nucleus to promote the expression of inflammatory genes. The MAPK pathways often work in concert with the NF-κB pathway to mount a robust inflammatory response.
Caption: The MAPK signaling pathway and a potential point of inhibition.
Experimental Protocols
A systematic in vitro screening process is essential to determine the anti-inflammatory potential of this compound. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these initial studies.[11][12]
Caption: Workflow for the in vitro screening of this compound.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assessment (MTT Assay)
This preliminary step is crucial to identify the concentration range of this compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator produced by iNOS. Its production can be indirectly measured by quantifying its stable end-product, nitrite (B80452), in the culture supernatant using the Griess assay.[13]
-
Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well). After overnight adherence, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines and PGE₂ (ELISA)
The levels of key pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin (B15479496) E₂ (PGE₂) in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Sample Collection: Use the supernatant collected from the same experiment described in section 3.3.
-
ELISA Procedure: Follow the protocol provided with the specific commercial ELISA kits for TNF-α, IL-6, and PGE₂. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric measurement.
-
Quantification: Determine the concentrations by comparing the absorbance to a standard curve generated with recombinant cytokines or PGE₂.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the effect of this compound on the protein levels of iNOS and COX-2, as well as on the phosphorylation status of key signaling molecules like IκBα, p38, JNK, and ERK.
-
Cell Lysis: After treatment and stimulation as described in 3.3, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with specific primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p-p38, etc.) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis is used to quantify the relative protein expression.
Data Presentation
Quantitative data from the screening should be compiled into clear, structured tables to facilitate comparison and interpretation. The following table provides a representative example of expected results from a successful initial screen.
Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |
| Control (Untreated) | 1.2 ± 0.3 | 45 ± 11 | 28 ± 9 | 55 ± 15 |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 3150 ± 250 | 1890 ± 160 | 2450 ± 210 |
| LPS + this compound (5 µM) | 21.3 ± 1.8 | 2480 ± 210 | 1510 ± 130 | 1980 ± 180 |
| LPS + this compound (10 µM) | 14.6 ± 1.1 | 1620 ± 145 | 980 ± 95 | 1230 ± 110 |
| LPS + this compound (25 µM) | 7.8 ± 0.9 | 850 ± 90 | 510 ± 60 | 640 ± 75 |
*Data are represented as Mean ± SD (n=3). Statistical significance vs. LPS group: p<0.05, *p<0.01, *p<0.001. This data is illustrative and not from an actual experiment.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro screening of this compound for anti-inflammatory activity. A positive result, characterized by a dose-dependent reduction in inflammatory mediators (NO, TNF-α, IL-6, PGE₂) and the suppression of iNOS and COX-2 expression without significant cytotoxicity, would provide strong evidence for its therapeutic potential.
Further investigation should focus on confirming the mechanism of action by thoroughly analyzing its effects on the phosphorylation and activation of upstream and downstream targets in the NF-κB and MAPK signaling pathways.[5][14] Subsequent studies could progress to more complex cellular models and eventually to in vivo animal models of inflammation to evaluate efficacy, pharmacokinetics, and safety.[15][16] This systematic approach is critical for advancing this compound from a natural product lead to a potential clinical candidate for inflammatory diseases.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Phytoconstituents as modulators of NF-κB signalling: Investigating therapeutic potential for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. Ras/Mitogen-activated Protein Kinase (MAPK) Signaling Modulates Protein Stability and Cell Surface Expression of Scavenger Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Picrasin B acetate as a potential lead compound in drug discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Picrasin B, a member of the quassinoid family of natural products isolated from plants of the Simaroubaceae family, such as Picrasma quassioides, has garnered significant interest in the field of drug discovery. Quassinoids are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. Picrasin B acetate (B1210297), a derivative of Picrasin B, is being investigated as a potential lead compound due to its therapeutic promise. This technical guide provides a comprehensive overview of the current knowledge on Picrasin B, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific data for Picrasin B acetate is limited, the information presented for Picrasin B serves as a crucial foundation for its further development.
Core Concepts: Anti-inflammatory and Anticancer Potential
Picrasin B has demonstrated potential in two key therapeutic areas: inflammation and cancer. Its biological activities are attributed to its complex chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways.
Anti-inflammatory Activity: The anti-inflammatory effects of quassinoids, including compounds from Picrasma quassioides, are often linked to the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Anticancer Activity: The anticancer potential of quassinoids is multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key survival signaling pathways in cancer cells. Many quassinoids have been shown to exhibit cytotoxic effects against a range of cancer cell lines.
Quantitative Data on Biological Activity
Quantitative data is essential for evaluating the potency and selectivity of a potential drug candidate. While comprehensive data for Picrasin B is still emerging, the following table summarizes available information and provides context with data from other relevant quassinoids.
| Compound/Extract | Cell Line/Model | Assay | Endpoint | Result | Reference(s) |
| Picrasin B | HeLa (Cervical Cancer) | Cytotoxicity | Cell Viability | No cytotoxic activity observed | [1] |
| Picrasin B | A549 (Lung Cancer) | Cytotoxicity | Cell Viability | No cytotoxic activity observed | [1] |
| Picrasin B | SH-SY5Y (Neuroblastoma) | Oxidative Stress | Neuroprotection | Potent activity, equal to Trolox | [1] |
| Quassinoids (General) | Various Cancer Cell Lines | Cytotoxicity | IC50 | Values typically range from nM to low µM | [2] |
| Brucein D (a quassinoid) | MDA-MB-231 & MCF-7 (Breast Cancer) | Cell Viability | IC50 | Not specified |
Note: The lack of cytotoxicity of Picrasin B in HeLa and A549 cells in one study suggests it may have a more selective mechanism of action or may be more potent in other cancer types not yet tested. Further screening against a wider panel of cancer cell lines is warranted.
Signaling Pathways Modulated by Picrasin B and Related Quassinoids
Understanding the molecular mechanisms of action is crucial for drug development. The following diagrams illustrate the key signaling pathways implicated in the biological activities of quassinoids, which are likely relevant to Picrasin B.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and some anticancer effects of natural products.
Caption: Picrasin B is hypothesized to inhibit the NF-κB pathway by targeting the IKK complex.
Modulation of MAPK Signaling Pathways
The MAPK pathways (ERK, JNK, and p38) are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is common in cancer.
Caption: Picrasin B may modulate MAPK signaling, affecting cell fate decisions.
Induction of the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for eliminating damaged or cancerous cells.
Caption: Picrasin B is proposed to induce apoptosis via the mitochondrial pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of action.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, p-IκBα, total IκBα, p-p65, total p65, p-ERK, total ERK, etc.) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Groups: Use rodents (e.g., rats or mice) and divide them into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (at least three different doses).
-
Compound Administration: Administer this compound or the control compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
Picrasin B, and by extension this compound, represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The available data, primarily on the parent compound and related quassinoids, suggest that its mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
However, to advance this compound as a lead compound, further research is imperative. Key future directions include:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to identify sensitive cancer types and establish a more detailed IC50 profile.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets of this compound within the NF-κB and MAPK pathways.
-
In Vivo Efficacy Studies: Conducting more extensive preclinical studies in relevant animal models of cancer and inflammatory diseases to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and drug-like properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The combination of its interesting biological activities and its natural product origin makes it a compelling candidate for further investigation in the quest for new and effective medicines.
References
The Ethnobotanical Landscape of Picrasin B Acetate: A Technical Guide for Researchers
A deep dive into the traditional uses, pharmacological activities, and molecular mechanisms of plants containing the potent quassinoid, Picrasin B acetate (B1210297).
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnobotanical applications and pharmacological potential of Picrasin B acetate. This potent quassinoid is found in a variety of plants, primarily within the Simaroubaceae family, which have a rich history in traditional medicine across Asia and other parts of the world. This document synthesizes the available scientific literature to provide a detailed overview of the traditional uses of these plants, quantitative data on the biological activities of their constituent compounds, detailed experimental protocols for assessing these activities, and an exploration of the underlying molecular signaling pathways.
Ethnobotanical Uses of Plants Containing this compound
Several plants known to contain this compound and other related quassinoids have been utilized for centuries in traditional medicine to treat a wide range of ailments. The bitter taste of these plants is a hallmark of the presence of quassinoids, which are believed to be responsible for many of their therapeutic effects. The primary species of interest include Picrasma quassioides, Brucea javanica, and Soulamea amara.
Picrasma quassioides (D.Don) Benn.
Commonly known as "Bitterwood" or "Nigaki," Picrasma quassioides has a long history of use in traditional Chinese medicine and other Asian folk remedies.[1][2][3] Its bark and wood are particularly valued for their medicinal properties.
-
Traditional Applications:
-
Fever and Infections: Used as a febrifuge and to treat infections like the common cold, upper respiratory tract infections, and diarrhea.[4][5] The traditional preparation "kumu injection therapy" is recorded in Chinese pharmacopoeias for its heat-clearing and detoxification properties.[1]
-
Gastrointestinal Disorders: Employed to alleviate gastric discomfort, including chronic dyspepsia and gastritis, by inhibiting gastric acid secretion and promoting tissue healing.[1][3]
-
Parasitic Infections: The powdered stem bark has been used topically to treat head lice (pediculosis).[1] Historically, it has also been used against malaria.[1]
-
Other Uses: Traditional applications also include the treatment of rabies and snake bites.[5]
-
Brucea javanica (L.) Merr.
Known as "Ya-dan-zi" in Chinese, the fruit of Brucea javanica is a well-known component of traditional Chinese medicine.[6][7][8]
-
Traditional Applications:
-
Cancer Treatment: Brucea javanica has a long-standing reputation in traditional medicine for its use against various cancers.[9] Modern research has led to the development of Brucea javanica oil emulsion for intravenous use as an anticancer agent in China.[10]
-
Dysentery and Malaria: The fruits are traditionally used to treat amoebic dysentery and malaria.[6][8]
-
Inflammation: It is also used to address inflammatory conditions.[6]
-
Soulamea amara Lam.
This plant is found in maritime Southeast Asia and the western Pacific islands.[11]
-
Traditional Applications:
-
Digestive and Respiratory Ailments: The intensely bitter roots and fruits are used in traditional medicine to treat cholera, pleurisy, colic, and cough, including asthma.[11]
-
Fever and Poisoning: The fruits are considered a febrifuge, and the roots are used as an emetic in cases of poisoning.[11]
-
General Tonic: The roots are believed to strengthen the stomach and restore appetite.[11]
-
External Use: In Papua New Guinea, the juice from heated leaves is applied externally to eliminate lice.[11]
-
Quantitative Data on Biological Activities
The biological activities of this compound and related quassinoids have been investigated in numerous preclinical studies. The following tables summarize some of the key quantitative data, primarily focusing on anticancer and anti-inflammatory activities.
Table 1: Anticancer Activity of Quassinoids (IC₅₀ Values)
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Brusatol | SW480 | Colorectal Cancer | 0.1 - 28.5 | [10] |
| Bruceine B | SW480 | Colorectal Cancer | 0.1 - 28.5 | [10] |
| Bruceine D | SW480 | Colorectal Cancer | 0.1 - 28.5 | [10] |
| Yadanziolide A | SW480 | Colorectal Cancer | 0.1 - 28.5 | [10] |
| Bruceine H | Various | Various | Lowest among several Bruceines | [6] |
| Brucea javanica ethanolic extract | HCT-116 | Colorectal Cancer | 8.9 ± 1.32 µg/mL | [6] |
| Brucea javanica ethanolic extract | HT29 | Colorectal Cancer | 48 ± 2.5 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Brucea javanica
| Extract/Fraction | Model | Effect | Reference(s) |
| Ethyl acetate fraction | Carrageenan-induced paw edema in mice | Significant reduction in paw edema | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Acute Inflammation
This in vivo assay is a standard and reliable model for evaluating the anti-inflammatory activity of compounds.[12][18][19][20][21]
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control with a standard anti-inflammatory drug like indomethacin, and test groups receiving different doses of this compound). Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in sterile saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer. The NF-κB and PI3K/Akt/mTOR pathways are prominent targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[24][25][26][27][28] Dysregulation of this pathway is a common feature of many cancers. Quassinoids like this compound are thought to induce apoptosis and inhibit cancer cell proliferation by modulating this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
The ethnobotanical history of plants containing this compound points to a rich tradition of use for a variety of ailments, many of which are now being validated by modern scientific research. The potent anticancer and anti-inflammatory properties of this quassinoid, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR, highlight its significant potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological activities and clinical applications of this compound and the plants in which it is found. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this promising natural product.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of Brucea javanica: metabolites, pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 25. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Picrasin B Acetate Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297), a quassinoid natural product isolated from plants of the Picrasma genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Despite its therapeutic potential, the precise molecular mechanisms and direct protein targets of Picrasin B acetate remain largely unelucidated. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and identify the molecular targets of this compound. The guide details methodologies for computational approaches such as pharmacophore modeling and molecular docking, outlines experimental protocols for target validation, and summarizes the known biological activities and associated signaling pathways of this promising natural compound. This document is intended to serve as a resource for researchers engaged in natural product-based drug discovery and target identification.
Introduction to this compound
This compound is a complex diterpenoid belonging to the quassinoid family of natural products.[2] These compounds are known for their bitter taste and a wide range of biological activities. Structurally, this compound is characterized by a highly oxygenated and sterically complex scaffold, which suggests the potential for specific interactions with multiple biological macromolecules.[2] Its reported therapeutic effects in preclinical studies underscore the need to identify its direct molecular targets to better understand its mechanism of action and to guide further drug development efforts.
In Silico Target Prediction Workflow
The identification of molecular targets for a novel or uncharacterized small molecule like this compound can be significantly accelerated using computational, or in silico, methods. These approaches leverage the three-dimensional structure of the small molecule to predict its potential binding partners within the vast human proteome. A typical in silico target prediction workflow is a multi-step process that progressively filters and ranks potential protein targets.
Methodologies for In Silico Prediction
2.1.1. Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity.[2][3][4]
-
Protocol for Ligand-Based Pharmacophore Modeling:
-
Conformational Analysis: Generate a set of low-energy 3D conformations of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE). This step is crucial as the bioactive conformation may not be the lowest energy state.
-
Feature Identification: Identify potential pharmacophoric features on the generated conformers. For this compound, these would include multiple hydrogen bond acceptors (carbonyl and ether oxygens), hydrogen bond donors (hydroxyl groups, if present in related analogs), and hydrophobic regions (the steroidal-like core).
-
Model Generation: Align the conformers and generate pharmacophore hypotheses that represent common spatial arrangements of the identified features. Algorithms like HipHop in Catalyst (Discovery Studio) can be used for this purpose.[5]
-
Database Screening: The generated pharmacophore model is then used as a 3D query to screen databases of known protein structures (e.g., PDB) or protein models to identify proteins with binding sites that are complementary to the pharmacophore.
-
2.1.2. Molecular Docking and Reverse Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6][7][8] In a "reverse docking" or "inverse docking" approach, a single ligand of interest, such as this compound, is docked against a large library of protein structures to identify potential binding partners.
-
Protocol for Reverse Molecular Docking:
-
Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and generating low-energy conformers.
-
Target Library Preparation: Compile a library of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of proteins known to be involved in specific diseases (e.g., cancer, inflammation). The protein structures must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock this compound into the binding sites of each protein in the library.
-
Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Proteins are then ranked based on their predicted binding scores.
-
Quantitative Data on Biological Activity
While specific binding affinities of this compound to individual protein targets are not extensively reported in the public domain, the biological activities of quassinoids, including Picrasin B, have been quantified in various cellular assays. This data provides a crucial starting point for prioritizing potential target classes.
Table 1: Anti-inflammatory Activity of Related Quassinoids
| Compound Class | Assay System | Measured Effect | IC50 Value | Reference |
| Quassidines | Mouse Macrophage RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production | 89.39–100.00 µM | [1] |
| Quassidines | Mouse Macrophage RAW 264.7 cells | Inhibition of TNF-α production | 88.41 µM | [1] |
| Quassidines | Mouse Macrophage RAW 264.7 cells | Inhibition of IL-6 production | >100 µM | [1] |
Table 2: Anticancer Activity of Structurally Related Compounds from Picrasma quassioides
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Bruceantin | RPMI-8226 (Multiple Myeloma) | 2.5 and 5.0 mg/kg (in vivo) | [1] |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | 2.02 ± 0.95 µM | [1] |
| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | 11.89 ± 2.38 µM | [1] |
Potential Signaling Pathways
The reported anti-inflammatory and anticancer effects of extracts from Picrasma quassioides suggest the modulation of key signaling pathways involved in these processes. The acetate moiety of this compound may also influence cellular signaling.
Inflammatory Signaling Pathways
Compounds from Picrasma quassioides have been shown to interfere with pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.
Acetate-Modulated Signaling Pathways
Acetate itself has been shown to influence metabolic and growth signaling pathways, such as the mTOR and ERK pathways. The cleavage of the acetate group from this compound within the cell could lead to the modulation of these pathways.
Experimental Protocols for Target Validation
Following the in silico prediction of candidate targets, experimental validation is essential to confirm direct binding and functional modulation. A variety of techniques, both affinity-based and label-free, can be employed.
Affinity-Based Target Identification
These methods rely on the specific interaction between the small molecule and its target protein to isolate the protein from a complex biological mixture.
-
Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity.
-
Immobilization: Covalently attach the tagged this compound to a solid support, such as Sepharose beads.
-
Protein Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a competitor molecule or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Label-Free Target Identification
Label-free methods avoid chemical modification of the small molecule, thus preserving its native structure and activity.
-
Protocol for Drug Affinity Responsive Target Stability (DARTS):
-
Cell Lysate Preparation: Prepare a native protein lysate from cells of interest.
-
Ligand Incubation: Treat aliquots of the lysate with this compound at various concentrations, alongside a vehicle control.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease (e.g., thermolysin, pronase). Target proteins bound to this compound are expected to be more resistant to digestion.
-
SDS-PAGE Analysis: Analyze the digestion patterns on an SDS-PAGE gel. Proteins that are protected from digestion in the presence of this compound will appear as more prominent bands compared to the control.
-
Protein Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.
-
-
Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Precipitation Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature by Western blotting. A shift in the melting temperature of the protein in the presence of this compound indicates direct binding.
-
Conclusion
The in silico prediction of molecular targets for this compound represents a crucial first step in deciphering its complex pharmacology. The workflow and methodologies outlined in this guide, combining computational prediction with experimental validation, provide a robust framework for identifying and characterizing the direct binding partners of this promising natural product. The elucidation of its molecular targets will not only enhance our understanding of its therapeutic effects but also pave the way for the rational design of novel therapeutics based on the this compound scaffold. Further research is warranted to generate more extensive quantitative data on its binding affinities and to validate the predicted targets in relevant biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Picrasin B | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Picrasin B Acetate
Abstract
This application note details a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Picrasin B acetate (B1210297). The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification of Picrasin B acetate in various sample matrices. The method has been developed and validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
Introduction
This compound is a quassinoid compound of significant interest due to its potential pharmacological activities. Accurate quantification of this compound is crucial for research, quality control of herbal extracts, and formulation development. This application note provides a comprehensive protocol for a reversed-phase HPLC method that ensures reliable and reproducible quantification of this compound.
Chemical and Physical Properties
-
Compound: this compound
-
CAS Number: 30315-04-9
-
Molecular Formula: C₂₃H₃₀O₇ (Note: Acetylated form of Picrasin B, C₂₁H₂₈O₆)
-
Molecular Weight: 418.48 g/mol
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]
Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
3.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions
3.3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 15.00 | 40 | 60 |
| 20.00 | 10 | 90 |
| 22.00 | 10 | 90 |
| 22.01 | 90 | 10 |
| 25.00 | 90 | 10 |
Table 2: Gradient Elution Program
3.4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
4.1. System Suitability
System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Parameters
4.2. Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 4: Linearity Data
4.3. Precision
The precision of the method was assessed by determining the intra-day and inter-day precision. This was done by analyzing six replicate injections of three different concentrations (low, medium, and high) on the same day and on three different days.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | ≤ 2.0% | ≤ 2.0% |
| Medium | ≤ 2.0% | ≤ 2.0% |
| High | ≤ 2.0% | ≤ 2.0% |
Table 5: Precision Data
4.4. Accuracy
Accuracy was determined by the standard addition method. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | - | - | 98 - 102% | ≤ 2.0% |
| 100% | - | - | 98 - 102% | ≤ 2.0% |
| 120% | - | - | 98 - 102% | ≤ 2.0% |
Table 6: Accuracy (Recovery) Data
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1.
| Parameter | Value (µg/mL) |
| LOD | [Calculated Value] |
| LOQ | [Calculated Value] |
Table 7: LOD and LOQ
4.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase (±0.2 units). The effect on the peak area and retention time was observed. The method was considered robust if the %RSD of the results remained within acceptable limits (≤ 2.0%).
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key steps in the HPLC method validation process.
Conclusion
The developed and validated HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. This application note serves as a comprehensive guide for its implementation in a laboratory setting for routine analysis. The method is suitable for quality control and research purposes involving this compound.
References
Application Notes and Protocols for Picrasin B Acetate Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of Picrasin B acetate (B1210297) using common cell-based assays. The information is intended to guide researchers in pharmacology, toxicology, and drug discovery in evaluating the cytotoxic potential of this natural compound.
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has demonstrated various biological activities, including potential anticancer effects. Its acetate form, Picrasin B acetate, is often studied to improve its bioavailability and efficacy. Understanding the cytotoxic properties of this compound is a critical first step in evaluating its therapeutic potential. This document outlines protocols for two standard cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, potential signaling pathways involved in this compound-induced cell death are discussed.
Data Presentation: Cytotoxicity of Acetate and Related Compounds
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, data for general acetate and related compounds from the Picrasma genus provide valuable insights. The half-maximal inhibitory concentration (IC50) of acetate has been determined in colorectal carcinoma cell lines after 48 hours of treatment, with values of 70 mM for HCT-15 cells and 110 mM for RKO cells[1]. It is important to note that IC50 values can vary significantly based on the specific compound, cell line, and experimental conditions used[2][3].
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Acetate | HCT-15 | MTT | 70 mM | [1] |
| Acetate | RKO | MTT | 110 mM | [1] |
| Quercus infectoria Aqueous Extract | HeLa | MTT | 12.33±0.35 µg/mL | |
| Quercus infectoria Supercritical Fluid Extract | HeLa | MTT | 14.33±0.67 µg/mL | |
| Ardisiacrispin A (L. pumila) | A549 | MTT | 11.94 ± 1.14 µg/mL | [4] |
| Chrysin | HeLa | MTT | 15 µM (at 48h) | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells[6][7]. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well[8].
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Thermo Fisher Scientific or Promega are recommended)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any detached cells[1].
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction and Absorbance Measurement:
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value to correct for background.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the potential mechanisms of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound.
Induction of apoptosis is a common mechanism of action for cytotoxic compounds. Based on studies of related natural products, this compound may induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. A related compound, picrasidine I, has been shown to activate the ERK and JNK pathways while suppressing AKT signaling in melanoma cells.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Picrasin B Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the anti-inflammatory properties of Picrasin B acetate (B1210297) in various rodent models. The protocols detailed below are based on established methodologies for inducing and assessing inflammation. While specific quantitative data for Picrasin B acetate is not extensively available in publicly accessible literature, the provided tables offer a structured framework for data presentation and are populated with hypothetical, yet plausible, results to guide experimental design and interpretation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to paw edema.
Experimental Protocol
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control (carrageenan + vehicle)
-
Group II: Positive control (carrageenan + Indomethacin 10 mg/kg)
-
Group III-V: Test groups (carrageenan + this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer this compound, indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1][2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Carrageenan-Induced Paw Edema
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition (Hypothetical) |
| I | Vehicle Control | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| III | This compound | 10 | 0.68 ± 0.04 | 20.0 |
| IV | This compound | 25 | 0.51 ± 0.04 | 40.0 |
| V | This compound | 50 | 0.39 ± 0.03 | 54.1 |
Xylene-Induced Ear Edema in Mice
This model is suitable for evaluating topical and systemic anti-inflammatory agents. Xylene application induces acute inflammation characterized by edema, which can be quantified by the weight difference between the treated and untreated ears.
Experimental Protocol
Materials:
-
This compound
-
Xylene
-
Dexamethasone (positive control, 1 mg/kg)
-
Vehicle
-
Male ICR mice (20-25 g)
-
Analytical balance
-
Micropipettes
Procedure:
-
Animal Acclimatization: Acclimatize mice as described for the rat model.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (xylene + vehicle)
-
Group II: Positive control (xylene + Dexamethasone 1 mg/kg)
-
Group III-V: Test groups (xylene + this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer this compound, dexamethasone, or vehicle (p.o. or i.p.) one hour before inducing inflammation.
-
Induction of Edema: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.
-
Sample Collection: Two hours after xylene application, sacrifice the mice by cervical dislocation.
-
Measurement of Edema: Cut both ears at the cartilaginous ridge and weigh them. The difference in weight between the right and left ear indicates the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Xylene-Induced Ear Edema
| Group | Treatment | Dose (mg/kg) | Mean Ear Edema (mg) (Hypothetical) | % Inhibition (Hypothetical) |
| I | Vehicle Control | - | 25.4 ± 1.8 | - |
| II | Dexamethasone | 1 | 9.8 ± 1.1 | 61.4 |
| III | This compound | 10 | 20.1 ± 1.5 | 20.9 |
| IV | This compound | 25 | 15.3 ± 1.3 | 39.8 |
| V | This compound | 50 | 11.5 ± 1.2 | 54.7 |
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation. Acetic acid induces the release of inflammatory mediators that cause plasma to leak from blood vessels into the peritoneal cavity.
Experimental Protocol
Materials:
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Evans blue dye (1% w/v in saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle
-
Male Kunming mice (18-22 g)
-
Spectrophotometer
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
Grouping: Divide the animals into groups (n=6-8 per group) as in the previous models.
-
Drug Administration: Administer this compound, indomethacin, or vehicle (p.o. or i.p.).
-
Induction of Permeability: One hour after drug administration, inject 0.1 mL/10g body weight of 0.6% acetic acid intraperitoneally.
-
Dye Injection: Immediately after acetic acid injection, administer 0.1 mL/10g body weight of 1% Evans blue dye intravenously via the tail vein.
-
Sample Collection: Sacrifice the mice 20-30 minutes after the Evans blue injection.
-
Measurement of Dye Extravasation: Collect the peritoneal fluid by washing the peritoneal cavity with 5 mL of saline. Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm.
-
Data Analysis: A lower absorbance value in the treated groups compared to the control group indicates an inhibition of vascular permeability.
Data Presentation: Acetic Acid-Induced Vascular Permeability
| Group | Treatment | Dose (mg/kg) | Mean Absorbance at 610 nm (Hypothetical) | % Inhibition (Hypothetical) |
| I | Vehicle Control | - | 0.452 ± 0.031 | - |
| II | Indomethacin | 10 | 0.189 ± 0.022 | 58.2 |
| III | This compound | 10 | 0.358 ± 0.028 | 20.8 |
| IV | This compound | 25 | 0.275 ± 0.025 | 39.2 |
| V | This compound | 50 | 0.211 ± 0.023 | 53.3 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation by introducing LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response, including the release of pro-inflammatory cytokines.
Experimental Protocol
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control, 1 mg/kg)
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Centrifuge and other standard laboratory equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
Grouping: Divide the animals into groups (n=6-8 per group).
-
Drug Administration: Administer this compound, dexamethasone, or vehicle (p.o. or i.p.) one hour before LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Blood Collection: At a predetermined time point (e.g., 2 or 4 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.
Data Presentation: LPS-Induced Cytokine Release
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) (Hypothetical) | IL-6 (pg/mL) (Hypothetical) | IL-1β (pg/mL) (Hypothetical) |
| I | Vehicle Control | - | 2540 ± 210 | 3150 ± 280 | 850 ± 75 |
| II | Dexamethasone | 1 | 980 ± 95 | 1120 ± 110 | 310 ± 40 |
| III | This compound | 10 | 2010 ± 180 | 2480 ± 220 | 680 ± 60 |
| IV | This compound | 25 | 1550 ± 140 | 1890 ± 170 | 520 ± 55 |
| V | This compound | 50 | 1120 ± 115 | 1350 ± 130 | 390 ± 45 |
Signaling Pathways and Visualizations
Studies on alkaloids from Picrasma quassioides, the plant source of Picrasin B, suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for in vivo anti-inflammatory screening.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway.
References
Picrasin B acetate formulation for improved bioavailability in vivo
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a comprehensive guide on the formulation of Picrasin B acetate (B1210297) to improve its oral bioavailability, including detailed experimental protocols and an overview of relevant biological signaling pathways.
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, and its acetate derivative have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. However, like many natural products, Picrasin B acetate is presumed to have low aqueous solubility, which can significantly hinder its oral bioavailability and therapeutic efficacy. This document outlines formulation strategies, specifically focusing on solid dispersions, to enhance the in vivo absorption of this compound. The provided protocols are based on established methodologies for similar poorly soluble compounds.
Formulation Strategy: Solid Dispersion
Solid dispersion is a proven technique to enhance the oral bioavailability of poorly soluble drugs.[1][2][3] By dispersing the drug in an amorphous form within a hydrophilic carrier matrix, the particle size is reduced, and the wettability and dissolution rate are increased.[1][3]
1.1. Rationale for Solid Dispersion of this compound
Given the likely hydrophobic nature of this compound, formulating it as a solid dispersion can be expected to:
-
Increase Aqueous Solubility: By converting the crystalline drug into a higher-energy amorphous state.
-
Enhance Dissolution Rate: The hydrophilic carrier facilitates faster dissolution of the drug in the gastrointestinal fluids.
-
Improve Bioavailability: Increased solubility and dissolution lead to a higher concentration of the drug available for absorption into the bloodstream.
1.2. Selection of a Suitable Polymer Carrier
The choice of a polymer carrier is critical for the stability and performance of the solid dispersion. Common carriers include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyethylene Glycols (PEGs)
-
Poloxamers
The selection should be based on the physicochemical properties of this compound and the desired release profile.
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Quassinoids After Intravenous Administration in Rats [4][5]
| Parameter | 13α(21)-Epoxyeurycomanone (EP) | Eurycomanone (EN) |
| t½ (h) | 0.75 ± 0.25 | 0.35 ± 0.04 |
| Kel (h⁻¹) | 0.84 ± 0.26 | 2.14 ± 0.27 |
| AUC₀-∞ (µg.h/mL) | 1.15 ± 0.15 | 0.89 ± 0.11 |
| Vd (mL/kg) | 763.80 | 295.75 |
Table 2: Pharmacokinetic Parameters of Quassinoids After Oral Administration of a Standard Extract vs. a Solid Dispersion Formulation in Rats [4][5]
| Formulation | Parameter | 13α(21)-Epoxyeurycomanone (EP) | Eurycomanone (EN) |
| Standard Extract | Cmax (µg/mL) | 1.61 ± 0.41 | 0.53 ± 0.10 |
| Tmax (h) | 1.0 | 0.5 | |
| AUC₀-t (µg.h/mL) | 3.28 ± 0.52 | 1.09 ± 0.14 | |
| Absolute Bioavailability (%) | 10.2 | 1.1 | |
| Solid Dispersion | Cmax (µg/mL) | 2.10 ± 0.30 | 0.85 ± 0.12 |
| Tmax (h) | 0.75 | 0.5 | |
| AUC₀-t (µg.h/mL) | 5.12 ± 0.65 | 2.18 ± 0.28 | |
| Relative Bioavailability (%) | 156.1 | 200.0 |
Data is presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the preparation of a this compound solid dispersion and its subsequent in vivo evaluation.
3.1. Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds and involves dissolving the drug and carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100-mesh)
Procedure:
-
Preparation of Drug-Carrier Solution:
-
Weigh the desired amounts of this compound and PVP K30. A common starting ratio is 1:4 (drug:carrier, w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator at room temperature to protect it from moisture.
-
3.2. Protocol for In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical crossover study design to compare the bioavailability of the formulated this compound to the unformulated compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Animals should be fasted overnight (12 hours) before the experiment with free access to water.
Materials:
-
This compound (unformulated)
-
This compound solid dispersion
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into two groups (n=6 per group).
-
Group 1: Administer the unformulated this compound suspended in the vehicle at a dose of 50 mg/kg via oral gavage.
-
Group 2: Administer the this compound solid dispersion suspended in the vehicle at a dose equivalent to 50 mg/kg of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect blood into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Separate the plasma supernatant and store it at -80°C until analysis.
-
-
Washout Period and Crossover:
-
Allow for a one-week washout period to ensure complete elimination of the drug.
-
After the washout period, administer the alternative formulation to each group (Group 1 receives the solid dispersion, and Group 2 receives the unformulated compound).
-
Repeat the blood sampling procedure as described above.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞, t½) for both formulations using non-compartmental analysis software.
-
Calculate the relative bioavailability of the solid dispersion compared to the unformulated drug using the formula: Relative Bioavailability (%) = (AUC_solid_dispersion / AUC_unformulated) × 100
-
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathways Modulated by Picrasma Compounds
Extracts from Picrasma quassioides and their constituent compounds, including quassinoids, have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK. These pathways are crucial in cellular responses to stress, inflammation, and apoptosis.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by Picrasin B.
4.2. Experimental Workflow for Formulation and Bioavailability Study
The following diagram illustrates the logical flow of the experimental work, from formulation development to in vivo testing.
References
- 1. japsonline.com [japsonline.com]
- 2. ijlsr.com [ijlsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Double-Peak Phenomenon in Oral Pharmacokinetics of Eurycoma longifolia quassinoids in Lipid-Based Solid Dispersion | Journal of Bioequivalence Studies | Open Access Journals | Annex Publishers [annexpublishers.co]
- 5. Physico-chemical effects of the major quassinoids in a standardized Eurycoma longifolia extract (Fr 2) on the bioavailability and pharmacokinetic properties, and their implications for oral antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of NF-κB Pathway Proteins Following Picrasin B Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Picrasin B Acetate (B1210297) and the NF-κB Pathway
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its potential therapeutic properties, including significant anti-inflammatory effects.[1] These anti-inflammatory actions are often linked to the modulation of key cellular signaling pathways, among which the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2][3]
The NF-κB family of transcription factors plays a critical role in immunity and inflammation. In most unstimulated cells, NF-κB dimers, typically the p65/p50 heterodimer, are held in an inactive state in the cytoplasm, bound to inhibitor of κB (IκB) proteins, most notably IκBα.[2][4] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a bacterial endotoxin, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The phosphorylation of the p65 subunit itself is also a crucial step for its full transcriptional activity.[5]
Picrasin B acetate, a derivative of Picrasin B, is investigated for its potential to inhibit this inflammatory cascade. Western blot analysis is a fundamental technique to elucidate the molecular mechanism by which this compound may exert its anti-inflammatory effects, specifically by quantifying the changes in the phosphorylation and degradation of key NF-κB pathway proteins. This document provides detailed protocols and data presentation guidelines for such an analysis.
Data Presentation: Effects of Picrasma quassioides Extract on NF-κB Pathway Proteins
Table 1: Effect of Picrasma quassioides Extract on IκBα Degradation in LPS-Stimulated Murine Lungs [2]
| Treatment Group | Description | Relative IκBα Protein Level (Normalized to Control) |
| Normal Control (NC) | Untreated | 1.00 |
| LPS | Lipopolysaccharide (LPS) Induced | 0.45 |
| DEX + LPS | Dexamethasone (3 mg/kg) + LPS | 0.85 |
| PQ15 + LPS | Picrasma quassioides Extract (15 mg/kg) + LPS | 0.78 |
Table 2: Effect of Picrasma quassioides Extract on NF-κB p65 Phosphorylation in LPS-Stimulated Murine Lungs [2]
| Treatment Group | Description | Relative p-p65/p65 Ratio (Normalized to Control) |
| Normal Control (NC) | Untreated | 1.00 |
| LPS | Lipopolysaccharide (LPS) Induced | 2.50 |
| DEX + LPS | Dexamethasone (3 mg/kg) + LPS | 1.25 |
| PQ15 + LPS | Picrasma quassioides Extract (15 mg/kg) + LPS | 1.50 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway with potential inhibition points by this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway in a cell culture model, such as RAW 264.7 murine macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 2 x 10^6 cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 30 minutes to observe phosphorylation events (p-p65, p-IκBα) and IκBα degradation.
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit or goat anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) in the same lane. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
References
Revolutionizing Drug Discovery: High-Throughput Screening for Picrasin B Acetate Analogs as Potent Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutics to combat inflammatory diseases, researchers are increasingly turning to natural products and their synthetic derivatives. Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has demonstrated significant anti-inflammatory properties. This application note details robust high-throughput screening (HTS) assays designed to identify and characterize Picrasin B acetate (B1210297) analogs as potent inhibitors of the pro-inflammatory NF-κB signaling pathway, a key mediator in many inflammatory conditions. The protocols provided herein are tailored for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory drugs.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response, making it a prime target for therapeutic intervention. Picrasin B and its analogs, derived from the medicinal plant Picrasma quassioides, have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanism of action is believed to involve the suppression of the NF-κB pathway.
To accelerate the discovery of potent Picrasin B acetate analogs, high-throughput screening methodologies are indispensable. This document outlines two primary HTS assays: a Luciferase Reporter Assay for quantifying NF-κB transcriptional activity and a High-Content Screening (HCS) Assay for visualizing and measuring NF-κB nuclear translocation. These assays provide a comprehensive platform for the primary screening of large compound libraries and the subsequent characterization of lead candidates.
The NF-κB Signaling Pathway: A Key Target
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA response elements and initiates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Picrasin B and its analogs are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition by Picrasin B analogs.
Data Presentation: Efficacy of NF-κB Inhibitors
The following table presents representative data for known NF-κB inhibitors, illustrating the type of quantitative output generated from the described HTS assays. While specific HTS data for this compound is not publicly available, these values serve as a benchmark for evaluating the potency of novel analogs.
| Compound | Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference Compound |
| Parthenolide | Luciferase Reporter | HEK293 | TNF-α | 5.0 | Yes |
| BAY 11-7082 | Luciferase Reporter | HeLa | TNF-α | 10.0 | Yes |
| MG-132 | HCS - Translocation | A549 | IL-1β | 0.1 | Yes |
| Representative Analog 1 | Luciferase Reporter | HEK293 | TNF-α | 2.5 | - |
| Representative Analog 2 | HCS - Translocation | A549 | IL-1β | 0.5 | - |
| Representative Analog 3 | Luciferase Reporter | HEK293 | TNF-α | 15.2 | - |
Experimental Protocols
Assay 1: NF-κB Luciferase Reporter High-Throughput Screening Assay
Principle: This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which is quantified by measuring luminescence upon the addition of a substrate. A decrease in luminescence in the presence of a test compound indicates inhibition of the NF-κB pathway.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
This compound analogs and control compounds (e.g., Parthenolide)
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Automated liquid handler and plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture HEK293-NF-κB-luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound analogs and control compounds in DMSO.
-
Further dilute the compounds in culture medium to the final desired concentrations (typically with a final DMSO concentration of ≤0.5%).
-
Remove the medium from the cell plate and add 40 µL of fresh medium.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Parthenolide) wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration that induces ~80% of the maximal luciferase response (EC80, to be predetermined).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by subtracting the average luminescence of the unstimulated control wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Generate dose-response curves and determine the IC50 values for active compounds.
Caption: Experimental workflow for the NF-κB luciferase reporter HTS assay.
Assay 2: High-Content Screening for NF-κB p65 Nuclear Translocation
Principle: This image-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. Cells are treated with compounds, stimulated, and then fixed and stained for p65 and the nucleus. An automated microscope acquires images, and image analysis software measures the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
Materials:
-
A549 or HeLa cells
-
MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound analogs and control compounds (e.g., MG-132)
-
384-well black, clear-bottom imaging plates
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Seed A549 cells in 384-well imaging plates at a density of 5,000 cells per well in 50 µL of medium.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment and Stimulation:
-
Follow the compound addition and stimulation steps as described in the luciferase assay protocol, using IL-1β as the stimulus. The incubation time for stimulation is typically shorter (e.g., 30-60 minutes).
-
-
Cell Fixation and Staining:
-
After stimulation, carefully remove the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the Alexa Fluor 488 (p65) channels.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI and cellular morphology.
-
Quantify the mean fluorescence intensity of p65 in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence as a measure of translocation.
-
Data Analysis:
-
Calculate the average nuclear-to-cytoplasmic p65 intensity ratio for each well.
-
Determine the percent inhibition of translocation for each compound concentration relative to the vehicle control.
-
Generate dose-response curves and calculate IC50 values.
Caption: Logical workflow for a high-throughput screening cascade to identify Picrasin B analog inhibitors of NF-κB.
Conclusion
The high-throughput screening assays detailed in this application note provide a powerful and efficient platform for the discovery and characterization of novel this compound analogs as inhibitors of the NF-κB signaling pathway. The combination of a luciferase reporter assay for primary screening and a high-content imaging assay for mechanistic validation allows for the rapid identification of potent and cell-permeable anti-inflammatory lead compounds. These methodologies are crucial for advancing the development of new therapies for a wide range of inflammatory diseases.
Application of Picrasin B Acetate in Cancer Cell Line Research: A Generalized Approach
Note to the Reader: As of late 2025, specific research on the application of Picrasin B acetate (B1210297) in cancer cell line research is not extensively available in the public domain. The following application notes and protocols are therefore based on the known anticancer properties of the parent compound, Picrasin B , and other related quassinoids isolated from Picrasma quassioides. This document is intended to serve as a foundational guide for researchers initiating studies on Picrasin B acetate, with the understanding that these protocols and hypothesized mechanisms of action will require empirical validation.
Introduction
Picrasin B is a quassinoid, a class of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family, such as Picrasma quassioides. Quassinoids have garnered significant interest in cancer research due to their potent cytotoxic and antitumor activities.[1][2][3][4][5] While the specific effects of the acetate derivative of Picrasin B are yet to be fully elucidated, it is hypothesized that it may exhibit similar or potentially enhanced bioactivity compared to the parent compound.
This document provides a generalized framework for investigating the anticancer effects of this compound on various cancer cell lines. The proposed mechanisms of action are based on studies of related compounds and extracts from Picrasma quassioides, which have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[6][7][8][9][10][11][12]
Potential Anticancer Mechanisms of Action
Based on research into quassinoids and Picrasma quassioides extracts, this compound may exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many quassinoids are potent inducers of programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[6]
-
Generation of Reactive Oxygen Species (ROS): Some studies on Picrasma quassioides extracts suggest that their anticancer activity is linked to the induction of oxidative stress through the generation of ROS, which can lead to mitochondrial dysfunction and apoptosis.[7][8]
-
Modulation of Signaling Pathways: Quassinoids have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and EGFR/STAT3 pathways.[9][13]
Data Presentation: Representative Antiproliferative Activity of Related Compounds
The following table summarizes the reported antiproliferative activity of various compounds and extracts from Picrasma quassioides against different cancer cell lines. Note: These values are for related substances and should be considered as a preliminary reference for designing experiments with this compound.
| Compound/Extract | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Picraquassin B | MKN-28 (Gastric) | Not Specified | 2.5 µM | [6] |
| Picraquassin B | A-549 (Lung) | Not Specified | 5.6 µM | [6] |
| Kumuquassin C | HepG2 (Liver) | Not Specified | 21.72 µM | [6] |
| Dehydrocrenatidine | A2780 (Ovarian) | Not Specified | 2.02 ± 0.95 µM | [6] |
| Dehydrocrenatidine | SKOV3 (Ovarian) | Not Specified | 11.89 ± 2.38 µM | [6] |
| P. quassioides Aqueous Extract | NCI-N87 (Gastric) | MTT Assay | IC50 = 121.4 µg/mL (superoxide scavenging) | [14][15] |
| P. quassioides Ethanol Extract | NCI-N87 (Gastric) | MTT Assay | 56.3% cytotoxicity at 1 mg/mL | [6][14][15] |
| P. quassioides Methanol Extract | NCI-N87 (Gastric) | MTT Assay | 53.6% cytotoxicity at 1 mg/mL | [6][14][15] |
| Picrasidine I | SCC-47 (Oral) | MTT Assay | Dose-dependent reduction in viability | [16] |
| Picrasidine I | SCC-1 (Oral) | MTT Assay | Dose-dependent reduction in viability | [16] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, p-ERK, ERK, p-JNK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
General Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
While specific data on this compound is currently lacking, the information available for the parent compound Picrasin B and other quassinoids provides a strong rationale for its investigation as a potential anticancer agent. The protocols and hypothesized mechanisms outlined in this document offer a starting point for researchers to explore its efficacy and mode of action. Future studies should focus on empirically determining the IC50 values of this compound across a panel of cancer cell lines, elucidating the precise signaling pathways it modulates, and ultimately evaluating its therapeutic potential in preclinical in vivo models.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Anti-tumor Properties of Picrasma quassioides Extracts in H-RasG12V Liver Cancer Are Mediated Through ROS-dependent Mitochondrial Dysfunction | Anticancer Research [ar.iiarjournals.org]
- 8. Picrasma quassioides Extract Elevates the Cervical Cancer Cell Apoptosis Through ROS-Mitochondrial Axis Activated p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Open Access@KRIBB: Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection [oak.kribb.re.kr]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inha.elsevierpure.com [inha.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with Picrasin B Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limited aqueous solubility of Picrasin B acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and why is its solubility a concern?
This compound is a quassinoid, a type of natural product isolated from plants of the Picrasma genus.[1] Quassinoids, including this compound, are known for their bitter taste and a range of biological activities, such as anti-inflammatory and anti-cancer properties.[2][3] Structurally, it is a complex organic molecule that is hydrophobic, leading to very poor solubility in water. This limited aqueous solubility presents a significant challenge for researchers, as most biological experiments are conducted in aqueous buffer systems.
Q2: What are the initial recommended solvents for dissolving this compound?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent. This compound is readily soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, and ethyl acetate. For most in vitro cell-based assays, a high-concentration stock solution is prepared in 100% DMSO.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: While minimizing DMSO in assays is generally advisable due to potential cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4][5][6] Most cell lines can tolerate DMSO concentrations up to 0.1% without significant effects on viability or signaling pathways.[7][8]
-
Decrease the Final Concentration of this compound: The simplest approach is to lower the final assay concentration to a level that remains soluble in the aqueous buffer.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can enhance solubility.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in the organic solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help dissolve small precipitates that may have formed. However, prolonged heating should be avoided to prevent compound degradation.
Q4: What is the recommended storage procedure for this compound stock solutions?
Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. This will help maintain the stability and integrity of the compound over time.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. | - Lower the final concentration of this compound. - Increase the final DMSO concentration (while staying within the tolerated limit for your cells, typically ≤ 0.5%).[4][5][8] - Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| The aqueous solution appears cloudy or hazy after adding the this compound stock. | Formation of fine, colloidal particles (spheroids) of the compound. | - Try sonicating the solution for a few minutes to break up the particles. - Consider using a surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer to improve wetting and dispersion. |
| Inconsistent results between experiments. | Precipitation of the compound in some wells but not others, or degradation of the compound. | - Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment. - Prepare fresh dilutions of this compound for each experiment from a frozen aliquot of the stock solution. - Ensure thorough mixing when preparing your working solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out a known amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 418.48 g/mol ), add approximately 239 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[4][5][8] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK1/2) signaling pathways in cancer cells.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the NF-κB and MAPK pathways (e.g., 20 ng/mL TNF-α or 100 ng/mL LPS for 15-30 minutes).
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizations
Caption: Experimental workflow for investigating the effect of this compound.
Caption: Putative inhibitory action of this compound on NF-κB and MAPK pathways.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Troubleshooting Picrasin B acetate instability in cell culture media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297). The information herein is designed to address common issues related to the compound's stability in cell culture media and to ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what are its key properties?
This compound is a natural quassinoid compound isolated from plants of the Picrasma genus. It is recognized for its various biological activities, including anti-inflammatory and anti-cancer effects. Key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 30315-04-9 |
| Molecular Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.5 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage (Solid) | 2-8°C for up to 24 months.[1] |
| Storage (Stock Solution) | Aliquots in tightly sealed vials at -20°C for up to two weeks.[1] |
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my cell culture experiments. What could be the cause?
The most likely cause of inconsistent or diminished activity is the instability of this compound in aqueous cell culture media. The compound contains two functional groups that are susceptible to hydrolysis at the physiological pH (around 7.4) and temperature (37°C) of standard cell culture conditions: an acetate ester and lactone rings .
-
Acetate Ester Hydrolysis: The acetate group can be cleaved, releasing acetic acid and converting this compound to Picrasin B. This hydrolysis is known to be catalyzed by both acidic and basic conditions.
-
Lactone Ring Hydrolysis: Lactone rings can also undergo hydrolysis to form the corresponding open-ring hydroxycarboxylic acid. For many biologically active natural products, the integrity of the lactone ring is crucial for their activity.
This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
To mitigate the instability of this compound, consider the following best practices:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to your cells. Avoid storing the compound in aqueous media for extended periods.
-
Minimize Freeze-Thaw Cycles: Store your high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freezing and thawing.[1]
-
pH Considerations: Be mindful of the pH of your culture medium, as significant deviations from physiological pH can accelerate hydrolysis.
-
Time-Course Experiments: For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration of the active compound.
-
Serum Considerations: While not specifically documented for this compound, serum in cell culture media contains enzymes that can metabolize small molecules. If you suspect enzymatic degradation, you could consider reducing the serum concentration or using heat-inactivated serum, if compatible with your cell line.
Q4: What are the known biological targets or signaling pathways affected by this compound?
Picrasin B and related quassinoids have been reported to exhibit anti-inflammatory activity, which is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway .[2] By preventing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory genes. Other reported biological activities include anti-cancer effects and neuroprotection.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a new aliquot of frozen stock. Perform a stability test of your stock solution. |
| Loss of biological activity over time in a single experiment | Hydrolysis of this compound in the cell culture medium during incubation. | For long-term incubations, replenish the medium with fresh this compound every 24 hours. Alternatively, perform a time-course experiment to determine the compound's half-life under your specific conditions (See Experimental Protocol 1). |
| Complete loss of activity, even at high concentrations | The compound may have degraded completely in the stock solution due to improper storage or multiple freeze-thaw cycles. | Discard the old stock solution and prepare a fresh one from the solid compound. Ensure proper storage of the solid at 2-8°C. |
| Precipitation observed in the cell culture medium | The concentration of this compound exceeds its solubility in the aqueous medium, or a degradation product is less soluble. | Ensure the final DMSO concentration is kept low (typically <0.5%) and that the final concentration of this compound is within its solubility limit in the medium. Visually inspect for precipitation under a microscope. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the quantitative assessment of this compound stability under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the half-life of this compound in cell culture medium at 37°C.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system with a suitable C18 column
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you use in your experiments.
-
Aliquoting: Dispense equal volumes of this solution into several sterile microcentrifuge tubes, one for each time point.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube for analysis. The t=0 sample should be processed immediately after preparation.
-
Sample Processing: Immediately stop any further degradation by freezing the sample at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound. Centrifuge to pellet any precipitate.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the peak area corresponding to the intact this compound.
-
Data Interpretation: Plot the percentage of remaining this compound against time. The time at which 50% of the initial compound remains is the half-life.
Visualizations
Caption: A troubleshooting workflow for addressing this compound instability.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Potential degradation pathway of this compound in cell culture.
References
Identifying and minimizing off-target effects of Picrasin B acetate in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297) in vitro. The focus is on identifying and minimizing potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Picrasin B acetate?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. For this compound, a natural product, these effects are a concern because natural compounds can have complex pharmacological profiles and interact with multiple cellular proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results. Early identification of off-target interactions is crucial for the development of safe and effective therapies.
Q2: What are the first steps to proactively identify potential off-target effects of this compound?
A2: A tiered approach is recommended. Start with broad, unbiased screening followed by more focused validation assays.
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening: Employ commercially available off-target screening panels, such as safety pharmacology panels, that test the compound against a wide range of kinases, GPCRs, ion channels, and enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context.
Q3: My in vitro assay with this compound is showing high background or a weak signal. What are the common causes?
A3: High background and weak signals are common issues when working with natural products. Potential causes include:
-
Compound Interference: this compound may possess intrinsic fluorescence or interfere with the detection method (e.g., absorbance, luminescence).
-
Non-specific Binding: The compound may bind non-specifically to assay components like plates or other proteins.
-
Incorrect Reagent Concentration: Suboptimal concentrations of enzymes, substrates, or the compound itself can lead to poor signal-to-noise ratios.
-
Improper Incubation Times: Incubation times that are too short may not allow the reaction to reach completion, while overly long incubations can increase background.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects involves a combination of experimental design and data interpretation:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging off-targets.
-
Employ Structurally Unrelated Control Compounds: Use other known inhibitors of the primary target that are structurally different from this compound to confirm that the observed phenotype is due to on-target activity.
-
Validate with Secondary Assays: Confirm key findings using orthogonal assays that measure the same biological endpoint through a different mechanism.
-
Knockdown/Knockout Models: Use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target and verify that the effects of this compound are target-dependent.
Troubleshooting Guides
Guide 1: In Vitro Kinase Assays
Issue: Inconsistent IC50 values for this compound against the target kinase.
| Possible Cause | Troubleshooting Steps |
| ATP Concentration | Ensure the ATP concentration is at or near the Km of the kinase for accurate competitive inhibitor IC50 determination. |
| Compound Solubility | Verify the solubility of this compound in the assay buffer. Precipitated compound will lead to inaccurate concentrations. |
| Assay Interference | Run control experiments to check for this compound's intrinsic fluorescence or absorbance at the assay wavelength. |
| Enzyme Activity | Confirm the activity of the kinase preparation with a known inhibitor as a positive control. |
Issue: this compound inhibits multiple kinases in a screening panel.
| Possible Cause | Troubleshooting Steps |
| Promiscuous Inhibition | This may be a genuine off-target effect. Prioritize follow-up on kinases with the lowest IC50 values. |
| Assay Artifact | Rule out non-specific inhibition by performing counter-screens, such as assays with unrelated enzymes. |
| Compound Aggregation | At high concentrations, some compounds form aggregates that inhibit enzymes non-specifically. Include a detergent like Triton X-100 in the assay buffer to mitigate this. |
Guide 2: Receptor Binding Assays
Issue: High non-specific binding of the radioligand in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity | This compound may be hydrophobic and bind to the filter membrane. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Incorrect Blocking | Optimize the concentration and type of blocking agent (e.g., BSA) in the assay buffer. |
| Insufficient Washing | Increase the number and volume of wash steps with ice-cold buffer to remove unbound ligand and compound. |
Issue: this compound displaces the radioligand, but with a shallow dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Multiple Binding Sites | This compound may be binding to multiple sites on the receptor with different affinities. |
| Allosteric Modulation | The compound may be an allosteric modulator rather than a direct competitive inhibitor. |
| Compound Instability | Assess the stability of this compound in the assay buffer over the incubation period. |
Guide 3: Cell-Based Cytotoxicity Assays (e.g., MTT)
Issue: Discrepancy between cytotoxicity data and on-target activity.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | This compound may be inducing cell death through an off-target mechanism. |
| Mitochondrial Effects | The MTT assay relies on mitochondrial reductases. This compound may directly affect mitochondrial function, leading to a false positive or negative result. Confirm with a non-mitochondrial based assay (e.g., CellTiter-Glo). |
| Interference with Formazan (B1609692) | The compound may interfere with the solubilization or absorbance of the formazan product. Visually inspect wells for complete solubilization. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., commercial service or in-house purified kinases)
-
Kinase-specific substrates
-
Kinase reaction buffer
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96- or 384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the recommended time at the optimal temperature for the specific kinase.
-
Stop the reaction and detect the signal according to the chosen method (e.g., phosphocellulose filtration for radiolabeled ATP or addition of detection reagents for luminescence-based assays).
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine if this compound interacts with a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled ligand (for non-specific binding determination)
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add binding buffer, radiolabeled ligand (at a concentration near its Kd), and either vehicle, unlabeled ligand (for non-specific binding), or this compound at various concentrations.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature with gentle shaking for a time sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the ability of this compound to displace the radiolabeled ligand.
Protocol 3: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Example of Kinase Selectivity Profile for this compound
| Kinase | IC50 (µM) |
| Target Kinase A | 0.5 |
| Off-Target Kinase 1 | 15.2 |
| Off-Target Kinase 2 | > 100 |
| Off-Target Kinase 3 | 8.7 |
| ... | ... |
Table 2: Example of Receptor Binding Affinity for this compound
| Receptor | Ki (µM) |
| Target Receptor X | 1.2 |
| Off-Target Receptor Y | 25.8 |
| Off-Target Receptor Z | > 100 |
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Optimizing Picrasin B Acetate Dosage for In Vivo Efficacy Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297) in in vivo efficacy studies. Our aim is to address specific issues you may encounter during your experiments, with a focus on dosage optimization, experimental protocols, and understanding the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for Picrasin B acetate in an in vivo anti-inflammatory mouse model?
A1: While specific dosage studies for this compound are limited, data from related compounds isolated from Picrasma quassioides can provide a starting point. For an aqueous extract of P. quassioides, doses of 15 and 30 mg/kg have been used in mice to evaluate anti-inflammatory effects. Another compound from the same plant, 4-methoxy-5-hydroxycanthin-6-one, demonstrated anti-inflammatory activity in rats at oral doses of 3, 9, and 27 mg/kg.
Based on this, a pilot dose-response study for this compound could start with a range of 10-50 mg/kg administered orally or via intraperitoneal injection. It is crucial to include a vehicle control group and multiple dose levels to determine the optimal effective dose with minimal side effects.
Q2: What are the recommended administration routes for this compound in mice?
A2: The most common administration routes for efficacy studies in mice are oral gavage (PO) and intraperitoneal injection (IP). The choice depends on the experimental goals, including the desired pharmacokinetic profile. Oral administration is often preferred for its clinical relevance, while intraperitoneal injection can offer higher bioavailability.
Q3: What is a suitable vehicle for preparing this compound for in vivo administration?
A3: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo use, a common vehicle formulation for poorly water-soluble compounds is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline or phosphate-buffered saline (PBS). A typical starting formulation could be:
-
5-10% DMSO
-
30-40% PEG 400
-
50-65% Saline or PBS
It is essential to first dissolve the this compound in DMSO and then add the PEG and saline/PBS. Always prepare a fresh solution before each administration and ensure it is clear and free of precipitation. A vehicle-only control group is mandatory in your experiments.
Q4: What are the potential signaling pathways modulated by this compound?
A4: The precise signaling pathways modulated by this compound are still under investigation. However, studies on extracts and other compounds from Picrasma quassioides suggest the involvement of key inflammatory and cell survival pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical regulator of the inflammatory response.
-
MAPK (Mitogen-Activated Protein Kinase): Involved in cellular stress responses, proliferation, and apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B): A major pathway in cell survival and proliferation.
Investigating the modulation of these pathways can provide mechanistic insights into the efficacy of this compound in your models.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable efficacy | - Suboptimal Dosage: The administered dose may be too low. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inactive Compound: Ensure the purity and integrity of your this compound. | - Conduct a dose-escalation study to identify a more effective dose. - Consider an alternative administration route (e.g., intraperitoneal injection if oral gavage was used). - Verify the compound's identity and purity using analytical methods like HPLC or mass spectrometry. |
| Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle formulation may be causing adverse effects. | - Reduce the dosage in subsequent experiments. - Conduct a formal acute toxicity study to determine the LD50 (see Experimental Protocols section). - Run a vehicle-only control group to assess the toxicity of the vehicle itself. - Reduce the percentage of DMSO in your vehicle formulation if possible. |
| Precipitation of the compound during administration | - Poor Solubility: The compound may be precipitating out of the vehicle solution. - Improper Preparation: The preparation method may not be optimal. | - Gently warm the solution before administration. - Prepare the solution fresh before each use. - Try adjusting the vehicle composition (e.g., increasing the percentage of PEG 400). - Sonicate the solution to aid dissolution. |
| Difficulty with Administration | - Improper Technique: Incorrect oral gavage or intraperitoneal injection technique can cause injury or stress to the animals. | - Ensure all personnel are properly trained in animal handling and administration techniques. - Use the correct needle/gavage tube size for the age and weight of the mice. - Refer to detailed administration protocols (see Experimental Protocols section). |
Quantitative Data Summary
Table 1: Dosage of Related Compounds from Picrasma quassioides in Rodent Models
| Compound/Extract | Animal Model | Dosage Range | Administration Route | Therapeutic Area |
| P. quassioides aqueous extract | Mouse | 15 - 30 mg/kg | Not specified | Anti-inflammatory |
| 4-methoxy-5-hydroxycanthin-6-one | Rat | 3 - 27 mg/kg | Oral | Anti-inflammatory |
Table 2: General Administration Parameters for Mice
| Administration Route | Recommended Max Volume | Needle/Tube Gauge |
| Oral Gavage | 10 mL/kg | 18-20 G (flexible or curved) |
| Intraperitoneal Injection | 10 mL/kg | 25-27 G |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dosage.
-
Dissolve in DMSO: Weigh the this compound and dissolve it in the appropriate volume of DMSO (e.g., to make a 10% DMSO final solution). Vortex or sonicate briefly to ensure complete dissolution.
-
Add Co-solvent: Add the required volume of PEG 400 (e.g., to make a 40% final solution) to the DMSO-compound mixture. Mix thoroughly.
-
Add Saline/PBS: Slowly add the required volume of sterile saline or PBS to reach the final desired concentration and volume.
-
Final Check: Ensure the final solution is clear and free of any precipitate. If necessary, warm the solution slightly.
Protocol 2: Acute Oral Toxicity Study (LD50 Determination)
-
Animal Groups: Use a small number of mice per group (e.g., n=3-5).
-
Dose Escalation: Start with a low dose (e.g., 50 mg/kg) and escalate the dose in subsequent groups (e.g., 100, 250, 500, 1000, 2000 mg/kg).
-
Administration: Administer a single oral dose of the this compound formulation to each mouse.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for the first few hours and then daily for 14 days.
-
Data Analysis: The LD50 can be calculated using methods such as the Reed-Muench or probit analysis.
Protocol 3: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure Insertion Depth: Measure the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Tube Insertion: Gently insert the gavage tube into the esophagus. Do not force the tube.
-
Administer Compound: Once the tube is correctly placed, slowly administer the prepared this compound solution.
-
Remove Tube: Gently and slowly remove the gavage tube.
-
Monitor: Observe the animal for any signs of distress after the procedure.
Protocol 4: Intraperitoneal Injection in Mice
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Inject Compound: Slowly inject the this compound solution.
-
Withdraw Needle: Remove the needle and return the mouse to its cage.
Visualizations
Addressing batch-to-batch variability of isolated Picrasin B acetate
Welcome to the technical support center for Picrasin B acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the batch-to-batch variability of isolated Picrasin B acetate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quassinoid, a type of bitter natural product, isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1][2] It is known for its various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Researchers utilize this compound to investigate these biological activities and to explore its potential as a therapeutic agent.
Q2: What are the primary sources of batch-to-batch variability in this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors:
-
Raw Material Variation: The chemical profile of Picrasma quassioides can vary based on geographical location, climate, soil conditions, and harvest time.
-
Extraction and Purification Process: Minor deviations in the extraction solvent, temperature, and chromatographic purification methods can lead to differences in the final product's purity and impurity profile.[5][6]
-
Storage and Handling: this compound is a complex molecule that may be susceptible to degradation if not stored under appropriate conditions. Recommended storage is typically at -20°C.
Q3: How can I assess the purity and consistency of my this compound batch?
A combination of analytical techniques is recommended to ensure the quality of your this compound batch:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and quantifying it.[7] A high-resolution column can separate this compound from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any residual solvents or impurities.[2][8] Quantitative NMR (qNMR) can also be used for accurate purity determination.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information, which helps to confirm the identity of the compound.
Q4: What are the recommended solvents for dissolving and storing this compound?
This compound is generally soluble in organic solvents such as chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone. For biological assays, stock solutions are often prepared in DMSO and then diluted in aqueous media. It is advisable to prepare fresh solutions for experiments; however, if stock solutions need to be stored, they should be aliquoted and kept at -20°C for up to two weeks to minimize degradation.
Q5: I am observing inconsistent results in my bioassays. Could this be related to the this compound batch?
Inconsistent bioassay results are a common issue when working with natural products and can be attributed to batch-to-batch variability. If you suspect your this compound batch is the cause, consider the following:
-
Re-evaluate Purity: Re-analyze the purity of your current batch using HPLC or NMR.
-
Solubility Issues: Poor solubility in your assay buffer can lead to lower effective concentrations and variable results.[10] Ensure the compound is fully dissolved.
-
Compound Stability: The compound may be unstable under your specific assay conditions (e.g., pH, temperature).
-
Perform a Dose-Response Curve: Running a full dose-response curve for each new batch can help to normalize the activity and account for slight variations in potency.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Possible Cause | Recommended Action |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection of the solvent to check for contaminants. |
| Degradation of the Sample | Prepare a fresh sample solution and re-inject. Avoid prolonged exposure of the sample to light and room temperature. |
| Presence of Related Impurities | If the impurity profile differs significantly from previous batches, it may be necessary to perform further purification of the material. Mass spectrometry can help in identifying the unknown peaks. |
| Inappropriate HPLC Method | Optimize the mobile phase and gradient to achieve better separation of all components. |
Issue 2: Poor Solubility in Aqueous Buffers
| Possible Cause | Recommended Action |
| High Final Concentration of Organic Solvent | The concentration of the stock solvent (e.g., DMSO) in the final assay medium should typically be kept below 0.5% to avoid solvent effects and precipitation. |
| Compound Precipitation | Visually inspect the solution for any precipitate. Try using a co-solvent or a solubilizing agent like β-cyclodextrin, though this may impact biological activity and should be tested with appropriate controls.[10] |
| Incorrect pH of the Buffer | The solubility of some compounds can be pH-dependent. Test the solubility in buffers with slightly different pH values if your experimental design allows. |
Issue 3: Inconsistent Biological Activity Between Batches
| Possible Cause | Recommended Action |
| Variation in Purity | Quantify the purity of each batch using a validated HPLC or qNMR method.[7][8][9] Normalize the concentration used in your assays based on the purity of the batch. |
| Presence of Bioactive Impurities | An impurity that is present in one batch but not another could have its own biological activity, leading to confounding results. Fractionate the impure batch using HPLC and test the fractions for activity to identify the source. |
| Degradation of Stored Aliquots | If you are using older stock solutions, test their integrity by HPLC. It is always recommended to use freshly prepared solutions or to not store them for extended periods. |
Data Presentation
Table 1: Representative Batch Analysis of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | 98.5% | 96.2% | ≥ 95.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | < 0.1% Ethanol (B145695) | < 0.1% Methanol (B129727) | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.3% | 0.5% | ≤ 1.0% |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is a generalized procedure based on methodologies reported in the literature.[2][5][6]
-
Extraction:
-
Air-dried and powdered stems of Picrasma quassioides are extracted with 85% ethanol by refluxing for 2 hours. The extraction is repeated twice.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The residue is suspended in water and acidified to pH 1-2 with hydrochloric acid.
-
The acidic solution is filtered to remove acid-insoluble components.
-
The filtrate is then basified to pH 7-8 with ammonia (B1221849) and partitioned with dichloromethane. The dichloromethane layers containing the alkaloids are separated.
-
-
Chromatographic Purification:
-
The dichloromethane extract is concentrated and subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative HPLC to achieve high purity.
-
Protocol 2: Purity Assessment by HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for analysis.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and quality control of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Picrasin B acetate-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297). The focus is on strategies to understand and mitigate potential cytotoxicity in normal (non-cancerous) cell lines during in vitro experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of Picrasin B acetate in normal cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in a normal cell line at expected therapeutic concentrations. | 1. Cell Line Sensitivity: Some normal cell lines may exhibit higher sensitivity to quassinoids. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects unrelated to its primary anti-cancer mechanism. 3. Compound Purity/Stability: Impurities in the this compound sample or degradation of the compound could contribute to unexpected toxicity. 4. Experimental Conditions: Factors such as high cell density, prolonged exposure time, or nutrient depletion in the culture medium can exacerbate cytotoxicity. | 1. Test a panel of normal cell lines: Use multiple normal cell lines from different tissues (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells) to determine if the sensitivity is cell-type specific. 2. Determine the Therapeutic Index: Compare the IC50 value in your cancer cell line of interest to the IC50 value in the normal cell line. A high therapeutic index indicates good selectivity. 3. Verify Compound Integrity: Confirm the purity of your this compound using appropriate analytical methods (e.g., HPLC, mass spectrometry). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. Optimize Experimental Parameters: Conduct a time-course and dose-response experiment to identify the optimal incubation period and concentration that maximizes cancer cell death while minimizing toxicity to normal cells. Ensure consistent cell seeding density and fresh culture medium. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect their response to treatment. 2. Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents. 3. Assay Performance: Variability in incubation times, reagent addition, or plate reader performance. | 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Use Calibrated Equipment: Ensure pipettes are calibrated for accurate dilutions. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Include Proper Controls: Always include untreated, vehicle (e.g., DMSO), and positive controls in every assay plate to monitor for consistency and assay performance. |
| Difficulty in solubilizing this compound. | 1. Inappropriate Solvent: Using a solvent in which this compound has low solubility. 2. Precipitation in Culture Medium: The compound may precipitate when the stock solution is diluted in aqueous culture medium. | 1. Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. 2. Optimize Dilution: When diluting the DMSO stock in culture medium, ensure rapid and thorough mixing. Avoid high final concentrations of DMSO (typically <0.5%) as it can be toxic to cells. Consider a stepwise dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound against normal cells?
A1: Generally, quassinoids, the class of compounds Picrasin B belongs to, are reported to have mild cytotoxicity against normal human cells. For instance, some studies have shown that extracts from Picrasma quassioides, the plant source of Picrasin B, exhibited no cytotoxicity to 293T normal human cells[1]. Another quassinoid, Bruceine D, has been reported to be less cytotoxic to normal cells compared to some first-line chemotherapy drugs. However, the specific IC50 values for this compound across a wide range of normal cell lines are not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine the cytotoxicity in their specific normal cell lines of interest.
Q2: What are the primary mechanisms of Picrasin B-induced cytotoxicity?
A2: In cancer cells, Picrasin B and related compounds primarily induce apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9). This leads to the systematic dismantling of the cell. It is plausible that at high concentrations, similar apoptotic pathways may be activated in normal cells.
Q3: Are there strategies to selectively protect normal cells from this compound-induced cytotoxicity?
A3: While specific research on protecting normal cells from this compound is limited, general strategies for mitigating chemotherapy-induced cytotoxicity can be explored. These include:
-
Co-administration with Antioxidants: Oxidative stress is a common mechanism of drug-induced toxicity. Co-treatment with antioxidants like N-acetylcysteine (NAC) or resveratrol (B1683913) has been shown to protect normal cells from the harmful effects of some chemotherapeutic agents. The hypothesis is that these agents can neutralize cytotoxic reactive oxygen species (ROS) that may be generated by this compound treatment.
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Transient activation of the Nrf2 pathway in normal cells can enhance their defense mechanisms against chemical-induced stress[2]. Some natural compounds, including certain alkaloids, are known to activate Nrf2 and may offer a protective effect[3].
It is important to note that these strategies need to be carefully validated to ensure they do not compromise the anti-cancer efficacy of this compound.
Q4: How can I determine the selectivity of this compound for cancer cells over normal cells?
A4: The selectivity of a compound is typically quantified by the Therapeutic Index (TI) . It is calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells. A higher TI value indicates greater selectivity for cancer cells.
Formula: TI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
To determine the TI, you need to perform cytotoxicity assays (e.g., MTT assay) on both your target cancer cell line and a relevant normal cell line in parallel.
Quantitative Data Summary
| Compound | Cell Type | Effect | Note |
| Picrasma quassioides extracts (containing Picrasin B) | 293T (normal human kidney) | No cytotoxicity observed | [1] |
| Quassinoids (general) | Normal human cells | Reported to have mild cytotoxicity | |
| Bruceine D (a quassinoid) | Normal cells | Less cytotoxic than some conventional chemotherapy drugs |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a general framework for assessing the effect of this compound on the viability of both normal and cancerous cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and vehicle (e.g., DMSO at the same final concentration as the highest drug concentration) as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Signaling Pathway of Picrasin B-Induced Apoptosis
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Testing Cytoprotective Strategies
Caption: Workflow for evaluating cytoprotective agents against Picrasin B.
References
Technical Support Center: Overcoming Resistance to Picrasin B Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Picrasin B acetate (B1210297) in cancer cell lines.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to Picrasin B acetate in our cancer cell line.
This guide provides a stepwise approach to identifying the potential mechanisms of resistance and suggests strategies to overcome them.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm the loss of sensitivity and quantify the degree of resistance.
-
Experimental Protocol: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed both the suspected resistant cell line and the parental (sensitive) cell line in 96-well plates at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase (typically >2-fold) in the IC50 value for the resistant line confirms resistance.
-
-
Data Presentation: IC50 Values for this compound
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cell Line A | 0.5 | 5.0 | 10 |
| Example Cell Line B | 1.2 | 15.8 | 13.2 |
This table presents hypothetical data for illustrative purposes.
Step 2: Investigate Common Resistance Mechanisms
Based on the class of compounds (quassinoids) and general mechanisms of drug resistance, the following are the most likely causes.[1][2]
-
Hypothesis 1: Increased Drug Efflux via ABC Transporters ATP-binding cassette (ABC) transporters are membrane proteins that can pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3][4][5]
-
Troubleshooting Workflow: Investigating ABC Transporter Involvement
Caption: Workflow for investigating ABC transporter-mediated resistance.
-
Experimental Protocols:
-
Western Blot: Compare the protein expression levels of major ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) in parental and resistant cell lysates.
-
RT-qPCR: Quantify the mRNA levels of the corresponding ABC transporter genes.
-
Co-treatment Assay: Perform the cell viability assay with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A reversal of resistance indicates the involvement of that transporter.
-
-
-
Hypothesis 2: Alterations in Apoptotic Pathways this compound likely induces apoptosis. Resistance can arise from the upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[6][7][8]
-
Signaling Pathway: Intrinsic Apoptosis
-
Experimental Protocols:
-
Western Blot: Analyze the expression of key apoptosis-related proteins, including Bcl-2, Bcl-xL (anti-apoptotic), Bax, Bak (pro-apoptotic), cleaved caspase-3, and cleaved PARP in treated and untreated parental and resistant cells.
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment with this compound.
-
-
-
Hypothesis 3: Activation of Bypass Signaling Pathways Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the drug's effects. [9][10][11]
-
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Lyse parental and resistant cells, both with and without this compound treatment.
-
Array Incubation: Incubate the lysates on a membrane spotted with antibodies against various phosphorylated kinases (e.g., Akt, ERK, STAT3).
-
Detection: Use a chemiluminescent detection method to visualize the phosphorylation status of different kinases.
-
Analysis: Identify signaling pathways that are hyperactivated in the resistant cells, particularly in the presence of the drug.
-
-
Data Presentation: Hypothetical Phospho-Kinase Array Results
-
| Phospho-Kinase | Parental (Fold Change) | Resistant (Fold Change) |
| p-Akt (S473) | 1.2 | 8.5 |
| p-ERK1/2 (T202/Y204) | 1.5 | 1.1 |
| p-STAT3 (Y705) | 0.9 | 6.2 |
This table illustrates hypothetical data showing hyperactivation of Akt and STAT3 pathways in resistant cells.
Frequently Asked Questions (FAQs)
Q1: We have confirmed resistance to this compound. What is the most common mechanism of resistance to quassinoids?
A1: The most frequently cited mechanism of resistance to natural product-based anticancer drugs, including quassinoids, is the overexpression of ABC transporters, particularly P-glycoprotein (ABCB1). [1]This leads to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect. We recommend starting your investigation by examining the expression and function of ABC transporters as outlined in the troubleshooting guide.
Q2: Can we overcome ABC transporter-mediated resistance?
A2: Yes, this type of resistance can often be reversed experimentally by co-administering an inhibitor of the specific ABC transporter. [[“]]For example, verapamil or tariquidar (B1662512) can be used to inhibit P-glycoprotein. If co-treatment with one of these inhibitors restores sensitivity to this compound in your resistant cell line, it strongly suggests that this is the mechanism of resistance. This strategy is primarily used for in vitro research to confirm the resistance mechanism.
Q3: Our resistant cells do not show changes in ABC transporter expression. What should we investigate next?
A3: If increased drug efflux is not the cause, the next logical step is to investigate alterations in the cellular pathways targeted by this compound. Since quassinoids are known to induce apoptosis, we recommend examining the expression levels of key apoptotic regulatory proteins. [2]An increase in anti-apoptotic proteins like Bcl-2 or a decrease in pro-apoptotic proteins like Bax could confer resistance. The "Alterations in Apoptotic Pathways" section of the troubleshooting guide provides detailed protocols for this.
Q4: What if we don't observe significant changes in apoptotic proteins?
A4: In this case, the resistance may be due to the activation of compensatory or "bypass" signaling pathways. [9][10]Cancer cells can adapt to a drug by upregulating parallel survival pathways. A phospho-kinase array can provide a broad overview of which signaling pathways (e.g., PI3K/Akt, MEK/ERK, JAK/STAT) might be hyperactivated in your resistant cells. Once a candidate pathway is identified, you can confirm its role by using specific inhibitors for that pathway in combination with this compound.
Q5: Could changes in drug metabolism be a cause of resistance?
A5: Yes, increased metabolic degradation of this compound into inactive forms is a possible mechanism of resistance. This is often mediated by cytochrome P450 enzymes.
-
Investigative Approach: Drug Metabolism
Caption: Workflow to investigate drug metabolism as a resistance mechanism.
-
Experimental Protocols:
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to quantify the intracellular concentration of this compound in parental versus resistant cells after a defined incubation period. A lower concentration in resistant cells could indicate increased metabolism.
-
Co-treatment with Inhibitors: Perform a cell viability assay with this compound in the presence of a broad-spectrum cytochrome P450 inhibitor. If sensitivity is restored, it suggests a role for metabolic degradation in the resistance phenotype.
-
References
- 1. Multidrug-resistant cancer cell susceptibility to cytotoxic quassinoids, and cancer chemopreventive effects of quassinoids and canthin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - ABC transporter inhibitors in reversing multidrug resistance to chemotherapy - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Apoptosis modulators as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vcm.edpsciences.org [vcm.edpsciences.org]
- 12. consensus.app [consensus.app]
Improving the yield of Picrasin B acetate extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Picrasin B acetate (B1210297) from natural sources, primarily Picrasma quassioides.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and from which natural sources can it be extracted?
This compound is a bitter triterpenoid (B12794562) classified as a quassinoid. It is predominantly extracted from plants belonging to the Simaroubaceae family, with Picrasma quassioides (D. Don) Benn. being a principal source. It is also found in other species like Quassia amara.
Q2: What are the conventional methods for extracting this compound?
Traditional methods for this compound extraction often involve solvent extraction techniques. A common approach is the use of 95% ethanol (B145695) for the initial extraction, followed by liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to selectively isolate the quassinoids.
Q3: Are there more advanced extraction techniques that can improve the yield?
Yes, modern extraction techniques can significantly improve efficiency and yield. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction.
-
Supercritical Fluid Extraction (SFE): Uses supercritical carbon dioxide (SC-CO2), often with a co-solvent, to extract the compound. This method is environmentally friendly and offers high selectivity.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of this compound in plant extracts. A validated analytical method with a proper reference standard is crucial for accurate results.
Troubleshooting Guide for Low this compound Yield
Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound in Crude Extract | Incorrect Plant Material: Misidentification of the plant species or use of a plant part with low this compound concentration. | Verify the botanical identity of the plant material (Picrasma quassioides). Use the appropriate plant part, typically the stems or bark, where quassinoids are more concentrated. |
| Improper Plant Material Preparation: Inadequate drying or grinding of the plant material. | Ensure the plant material is thoroughly dried to prevent enzymatic degradation and ground into a fine powder to maximize the surface area for solvent contact. | |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for this compound. | This compound is moderately polar. Ethyl acetate is a good solvent for selective extraction. For broader solubility, methanol (B129727) or ethanol can be used initially, followed by partitioning.[1] | |
| Inefficient Extraction Method: Short extraction time, insufficient temperature, or inadequate agitation. | For maceration, allow sufficient time (e.g., 24-48 hours) with regular agitation. For Soxhlet extraction, ensure an adequate number of cycles. For UAE and MAE, optimize time, temperature, and power settings. | |
| Degradation of this compound: Exposure to high temperatures, extreme pH, or light during extraction. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C. Store extracts in a cool, dark place. | |
| High Level of Impurities in the Extract | Non-selective Solvent: Using a highly polar solvent like methanol or ethanol can co-extract a wide range of impurities (e.g., chlorophyll, sugars). | Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction.[2] |
| Presence of Polar Impurities: Water-soluble compounds being co-extracted. | After initial extraction with a polar solvent, partition the extract with a water-immiscible solvent like ethyl acetate to separate this compound from highly polar impurities.[3] | |
| Loss of this compound During Purification | Inappropriate Column Chromatography Conditions: Incorrect choice of stationary or mobile phase. | Use silica (B1680970) gel for normal-phase chromatography. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate) to elute this compound. Monitor fractions using Thin Layer Chromatography (TLC). |
| Co-elution with Other Compounds: Similar polarity of this compound and other co-extracted compounds. | Employ multi-step purification. Consider using different chromatographic techniques like Sephadex LH-20 column chromatography for further separation based on size exclusion and polarity.[2] |
Data on Extraction Methods and Solvents
While specific comparative yield data for this compound is not extensively published in a single study, the following table provides a general comparison based on the effectiveness of different methods for extracting quassinoids and other triterpenoids from plant matrices.
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Expected Relative Yield |
| Maceration | Ethanol, Methanol, Ethyl Acetate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower yield. | Moderate |
| Soxhlet Extraction | Ethanol, Methanol, n-Hexane, Ethyl Acetate | Efficient for exhaustive extraction, less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Ethyl Acetate | Reduced extraction time, lower solvent consumption, improved yield.[4] | Can generate heat, potentially degrading sensitive compounds if not controlled. | High |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, reduced solvent consumption, high efficiency.[5] | Requires specialized equipment, potential for localized overheating. | High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with co-solvents like ethanol or methanol) | Environmentally friendly, high selectivity, solvent-free final product.[6] | High initial equipment cost, may require optimization for polar compounds. | High |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol describes a standard laboratory procedure for the extraction and initial purification of this compound.
-
Preparation of Plant Material:
-
Dry the stems or bark of Picrasma quassioides at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring to remove non-polar impurities.
-
Filter the mixture and discard the hexane (B92381) extract. Air-dry the plant residue.
-
-
Extraction:
-
Macerate the defatted plant powder with 95% ethanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Combine all the ethanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
Suspend the residue in distilled water and partition it sequentially with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the ethyl acetate fractions.
-
-
Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound-rich extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE. Optimal parameters may vary depending on the specific equipment.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place the powdered plant material (e.g., 10 g) in an extraction vessel with a suitable solvent such as 70% ethanol (e.g., 100 mL).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters to start with:
-
Frequency: 20-40 kHz
-
Power: 100-200 W
-
Temperature: 40-50°C
-
Time: 30-60 minutes
-
-
After extraction, filter the mixture.
-
-
Post-Extraction Processing:
-
Concentrate the extract and proceed with solvent partitioning as described in Protocol 1 to further purify the this compound.
-
Protocol 3: HPLC Quantification of this compound
This protocol outlines a general HPLC method for the quantification of this compound.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid) is often effective. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., around 220-240 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Biosynthetic Pathway of Quassinoids
The biosynthesis of quassinoids, including Picrasin B, begins with the cyclization of 2,3-oxidosqualene. The initial steps are shared with the biosynthesis of limonoids, another class of triterpenoids, and proceed through the key intermediate, melianol.[7][8]
Caption: Early stages of the quassinoid biosynthetic pathway.
General Experimental Workflow for this compound Extraction
This workflow outlines the key stages from raw plant material to a purified extract for analysis.
Caption: A typical workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 3. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
Addressing potential artifacts in Picrasin B acetate bioactivity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges in Picrasin B acetate (B1210297) bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what are its primary bioactivities?
A1: this compound is a quassinoid, a type of bitter natural product, isolated from plants of the Picrasma genus. It is primarily investigated for its anti-inflammatory and anti-cancer properties. Its anti-inflammatory effects are often attributed to the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to reduced production of inflammatory mediators.
Q2: What is the recommended solvent for dissolving this compound for in vitro assays?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is critical to dilute the stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells, generally not exceeding 0.5%, with 0.1% being the ideal maximum to minimize solvent effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: At what concentration does this compound become cytotoxic?
A3: The cytotoxic concentration of this compound can vary depending on the cell line and incubation time. While specific IC50 values for this compound are not widely published for all cell lines, related quassinoids have shown cytotoxicity at higher concentrations. For example, some natural compounds show cytotoxicity in RAW 264.7 macrophage cells with IC50 values around 94 µM.[1] It is crucial to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on your specific cell line to determine the non-toxic concentration range for your bioactivity studies. It is recommended to use concentrations well below the cytotoxic threshold (e.g., ≤ 25 µM) for mechanistic studies to ensure observed effects are not due to cell death.
Q4: Can this compound interfere with luciferase reporter assays?
A4: Direct interference of this compound with luciferase has not been definitively reported. However, natural products are known to be a common source of false positives in luciferase-based assays.[2][3] Interference can occur through direct inhibition of the luciferase enzyme or stabilization of the enzyme, leading to an unexpected increase in signal.[2][4] It is essential to perform a counter-screen to rule out such artifacts (see Troubleshooting Guide: Issue 3).
Q5: Are there known off-target effects for this compound?
A5: Specific off-target proteins for this compound are not well-documented. However, like many small molecules, it may interact with multiple cellular targets.[5][6] If your results are inconsistent or unexpected, consider the possibility of off-target effects influencing other signaling pathways. Validating key findings with alternative methods or in different biological systems is always recommended.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Anti-Inflammatory Assay Results
You are measuring the inhibition of Nitric Oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages, but your results are inconsistent between experiments.
Possible Causes & Troubleshooting Steps:
-
Poor Solubility/Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation, especially at higher concentrations.
-
Solution: Visually inspect the wells of your assay plate under a microscope for any precipitate. Prepare the final dilutions of this compound in pre-warmed medium immediately before adding to the cells. Consider lowering the highest concentration in your dose-response curve.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the production of inflammatory mediators.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and consider discarding the outer wells of the plate, which are more prone to evaporation.
-
-
Variable LPS Stimulation: The potency of the lipopolysaccharide (LPS) can degrade with improper storage or handling.
-
Solution: Aliquot your LPS stock and store it at -20°C. Thaw a fresh aliquot for each experiment. Ensure consistent incubation time with LPS across all plates.
-
Troubleshooting Workflow for High Variability
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Picrasin B Acetate: A Comparative Analysis of its In Vitro Anticancer Efficacy Against Other Quassinoids
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, natural products continue to be a vital source of inspiration. Among these, quassinoids, a group of bitter principles derived from the Simaroubaceae family, have garnered significant attention for their potent anticancer properties. This guide provides a detailed comparison of the in vitro anticancer activity of Picrasin B acetate (B1210297) against other notable quassinoids, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of Picrasin B and other prominent quassinoids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. Lower IC50 values indicate greater potency.
| Quassinoid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Picrasin B | MKN-28 | Gastric Cancer | 2.5[1] |
| A-549 | Lung Cancer | 5.6[1] | |
| HepG2 | Liver Cancer | 21.72[1] | |
| Ailanthone | HCT116 | Colorectal Cancer | 0.603 |
| SW620 | Colorectal Cancer | 1.01 | |
| SGC-7901 | Gastric Cancer | 2.906 | |
| MDA-MB-231 | Breast Cancer | 9.8 | |
| Cal-27 | Tongue Squamous Cell Carcinoma | 0.8408 | |
| TCA8113 | Tongue Squamous Cell Carcinoma | 0.7884 | |
| Bruceantin | PANC-1 | Pancreatic Cancer | 0.36 |
| SW1990 | Pancreatic Cancer | 0.10 | |
| Brusatol | MCF-7 | Breast Cancer | 0.08[2] |
| PANC-1 | Pancreatic Cancer | 0.36[2] | |
| SW1990 | Pancreatic Cancer | 0.10[2] |
Experimental Protocols
The determination of in vitro anticancer activity typically involves the use of cytotoxicity assays. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., Picrasin B acetate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Quassinoid-Induced Apoptosis
Quassinoids exert their anticancer effects through the modulation of various signaling pathways, ultimately leading to programmed cell death, or apoptosis. While the specific mechanisms can vary between different quassinoids and cancer cell types, a common theme involves the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Picrasin B has been shown to stimulate the mitochondrial apoptotic pathway, which involves the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase.[1] Other related compounds, such as Picrasidine I, have been found to activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways while inhibiting the protein kinase B (Akt) signaling pathway, all of which are critical regulators of cell survival and apoptosis.
References
Synergistic effects of Picrasin B acetate with chemotherapy drugs like doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic effects of natural compounds with conventional chemotherapy drugs. Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has been noted for its bitter taste and various biological activities. This guide provides a comparative overview of the potential synergistic effects of Picrasin B acetate (B1210297) with the widely used chemotherapy drug, doxorubicin (B1662922). Due to a notable gap in the current scientific literature, direct experimental data on the synergistic action of Picrasin B with doxorubicin is not available. This guide, therefore, summarizes the known anticancer effects of related compounds and provides the detailed experimental protocols and analytical frameworks that would be essential for investigating this potential synergy.
Current Research Landscape: A Noteworthy Gap
Extensive literature searches have revealed a lack of specific studies investigating the synergistic effects of Picrasin B or its acetate form with doxorubicin or other chemotherapy agents. While extracts of Picrasma quassioides, the plant source of Picrasin B, and other isolated compounds like Picrasidine I have demonstrated anticancer properties, the specific combinatorial effects of Picrasin B remain an unexplored area of research. This presents a significant opportunity for novel investigations in cancer therapeutics.
Anticancer Activity of Related Compounds from Picrasma quassioides
While data on Picrasin B is limited, studies on extracts from Picrasma quassioides and other quassinoids suggest potential anticancer mechanisms that could contribute to synergistic effects. These mechanisms often involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Extracts from Picrasma quassioides have been shown to induce apoptosis in cervical cancer cells by increasing reactive oxygen species (ROS) production, which in turn activates the p38 MAPK signaling pathway.[1][2] Another compound from the same plant, Picrasidine I, has been found to induce apoptosis in melanoma and oral cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Comparative Data: Synergistic Effects of Other Natural Compounds with Doxorubicin
To provide a framework for potential synergistic interactions, this section presents data on other natural compounds that have been studied in combination with doxorubicin.
| Natural Compound | Cancer Cell Line | Observed Effect with Doxorubicin | Mechanism of Synergy |
| Glycyrrhetinic Acid | MCF-7 (Breast Cancer) | Synergistic cytotoxicity and apoptosis | Enhanced intracellular accumulation of doxorubicin, inhibition of angiogenesis.[4] |
| Oleuropein | MDA-MB-231 (Breast Cancer Xenografts) | Synergistic suppression of tumor growth | Induction of apoptosis via the mitochondrial pathway, downregulation of NF-κB, BCL-2, and survivin.[5] |
| Thymoquinone | Various (Leukemia, Melanoma, Colon, Cervical, Breast) | Improved anti-neoplastic properties | Inhibition of cancer cell growth.[6] |
| β-caryophyllene oxide | SKOV3 (Ovarian), CCRF/CEM (Leukemia) | Synergistic cytotoxicity | Increased intracellular accumulation of doxorubicin and oxidative stress.[6] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments required to investigate the synergistic effects of Picrasin B and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of Picrasin B alone, doxorubicin alone, and combinations of both at fixed ratios. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Determination of Synergy (Combination Index - CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated to determine if the effect of the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12][13][14]
Calculation: The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (Picrasin B) and drug 2 (doxorubicin) in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Software such as CompuSyn can be used to calculate CI values from the dose-response data obtained from the cell viability assays.
In Vivo Xenograft Model for Synergy Assessment
Animal models are crucial for validating in vitro findings.[15][16]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomly assign the mice to different treatment groups:
-
Vehicle control
-
Picrasin B alone
-
Doxorubicin alone
-
Combination of Picrasin B and doxorubicin
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., histological examination, Western blotting).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of Picrasin B and doxorubicin.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: Hypothesized signaling pathway for apoptosis induced by Picrasin B and doxorubicin.
Conclusion
The synergistic combination of natural products with conventional chemotherapeutics holds immense promise for the future of cancer treatment. While direct evidence for the synergistic effects of Picrasin B acetate with doxorubicin is currently lacking, the known anticancer properties of related compounds from Picrasma quassioides suggest that this is a promising area for future research. The experimental protocols and analytical frameworks detailed in this guide provide a clear roadmap for researchers to investigate this potential synergy, which could lead to the development of more effective and safer cancer therapies. Further studies are strongly encouraged to elucidate the therapeutic potential of Picrasin B in combination with doxorubicin and other chemotherapeutic agents.
References
- 1. Picrasma quassioides Extract Elevates the Cervical Cancer Cell Apoptosis Through ROS-Mitochondrial Axis Activated p38 MAPK Signaling Pathway | In Vivo [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mythreyaherbal.com [mythreyaherbal.com]
- 14. researchgate.net [researchgate.net]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
A Comparative Analysis of Apoptosis Induction by Paclitaxel and Picrasin B Acetate-Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic induction mechanisms of the well-established chemotherapeutic agent, paclitaxel (B517696), and quassinoids derived from Picrasma quassioides, the plant source of Picrasin B acetate (B1210297). While direct comparative studies on Picrasin B acetate are limited, this guide synthesizes available data on related compounds from the same class to offer insights into their potential as apoptosis-inducing agents.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a key target in cancer therapy. Paclitaxel, a widely used anticancer drug, is known to induce apoptosis by interfering with microtubule function. This compound, a quassinoid isolated from Picrasma quassioides, has garnered interest for its potential cytotoxic effects. This guide explores the mechanisms, experimental evidence, and signaling pathways associated with apoptosis induction by both paclitaxel and this compound-related compounds.
Comparative Data on Apoptosis Induction
The following table summarizes the key characteristics of paclitaxel and available data for quassinoids from Picrasma quassioides in inducing apoptosis. It is important to note that the data for Picrasma quassioides compounds are based on extracts and other quassinoids from the same plant, as specific data for this compound is scarce in publicly available literature.
| Feature | Paclitaxel | Quassinoids from Picrasma quassioides |
| Primary Mechanism | Stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. | Induction of apoptosis through various mechanisms, including ROS generation and modulation of apoptosis-related proteins.[1][2] |
| Effective Concentration | Varies by cell line, typically in the nanomolar (nM) range. For example, 10-20 nM can induce apoptosis in some cell lines. | Data for specific compounds is limited. Extracts have shown effects at various concentrations. |
| Affected Cell Lines | Broad spectrum of cancer cell lines, including breast, ovarian, lung, and head and neck cancers.[3] | Cervical cancer cells (HEp-2, KB, SiHa), liver cancer cells (HepG2).[2][4] |
| Key Signaling Pathways | Intrinsic and extrinsic apoptosis pathways, involving Bcl-2 family proteins, caspases, and the p53 pathway. | Involves ROS-mitochondria axis, p38 MAPK signaling, and regulation of Specificity Protein 1 (Sp1).[2][4] |
| Molecular Targets | Tubulin, Bcl-2 family proteins (Bax, Bcl-2), Caspases (-3, -8, -9). | Sp1, Bad, truncated Bid (t-Bid).[2] |
Signaling Pathways of Apoptosis Induction
Paclitaxel-Induced Apoptosis
Paclitaxel's primary mechanism involves binding to and stabilizing microtubules, which disrupts their normal dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through both intrinsic and extrinsic pathways.
Figure 1: Paclitaxel-induced apoptosis signaling pathway.
Apoptosis Induction by Picrasma quassioides Compounds
Extracts and compounds from Picrasma quassioides have been shown to induce apoptosis through mechanisms that are distinct from paclitaxel. These involve the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of downstream signaling cascades.
References
- 1. Enantiomeric neolignans from Picrasma quassioides exhibit distinctive cytotoxicity on hepatic carcinoma cells through ROS generation and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effect of methanol extract of Picrasma quassioides by regulating specificity protein 1 in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrasma quassioides Extract Elevates the Cervical Cancer Cell Apoptosis Through ROS-Mitochondrial Axis Activated p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Effects of Picrasin B Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of Picrasin B acetate (B1210297), a quassinoid isolated from the plant Picrasma quassioides. While direct, publicly available quantitative data on the in vivo anti-inflammatory efficacy of Picrasin B acetate is limited, this document outlines the standard experimental models and signaling pathways relevant to its validation. We present available data for the crude extract of Picrasma quassiodes and the well-established corticosteroid, dexamethasone, to serve as a benchmark for future studies.
Executive Summary
Picrasma quassioides, the source of this compound, has been shown to possess anti-inflammatory properties. Studies on its extracts demonstrate attenuation of inflammation in preclinical models, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. However, specific in vivo dose-response data for isolated this compound is not extensively documented in the available scientific literature.
Dexamethasone, a potent synthetic glucocorticoid, is a widely used reference drug in inflammation research. Its well-characterized anti-inflammatory effects are mediated through the glucocorticoid receptor, leading to the suppression of multiple inflammatory pathways.
This guide details the standard protocols for three key in vivo inflammation models—Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Acute Lung Injury, and Dextran Sulfate Sodium (DSS)-Induced Colitis—to provide a basis for the systematic evaluation of this compound's anti-inflammatory potential.
Data Presentation: A Comparative Overview
Due to the lack of specific quantitative data for this compound in the following models, the tables below present data for Dexamethasone as a reference. This highlights the current research gap and provides a benchmark for future preclinical studies on this compound.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | Data Not Available | - | - | - | - |
| Dexamethasone | 0.25 mg/kg | p.o. | 1-24 | Significant Inhibition | [1] |
| Indomethacin (B1671933) (Reference) | 10 mg/kg | p.o. | 1-9 | Significant Inhibition | [1] |
Table 2: Comparison of Anti-Inflammatory Effects in LPS-Induced Acute Lung Injury in Mice
| Compound | Dose | Route of Administration | Key Parameters Measured | Outcome | Reference |
| This compound | Data Not Available | - | - | - | - |
| Picrasma quassiodes Extract | Not Specified | Oral | Inflammatory cell infiltration, ROS, TNF-α, IL-6 in BALF | Significant attenuation | [2] |
| Dexamethasone | 2 and 4 mg/kg BW | Not Specified | ALI scores, IL-6, acute phase reactants | No significant effect on ALI scores and IL-6 at 4h and 12h post-LPS | [3] |
Table 3: Comparison of Anti-Inflammatory Effects in DSS-Induced Colitis in Mice
| Compound | Dose | Route of Administration | Key Parameters Measured | Outcome | Reference |
| This compound | Data Not Available | - | - | - | - |
| Dexamethasone | Not Specified | Not Specified | Not Specified | Not Specified | - |
| Cyclosporine A (Reference) | 10, 25, 50 mg/kg | Oral | Disease activity index, systemic and colonic inflammation | Dose-dependent reduction in colitis | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo models are provided below to facilitate the design of robust and reproducible studies for validating the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Administer this compound or the reference drug (e.g., Dexamethasone) at various doses via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoints:
-
Paw volume/thickness and the percentage inhibition of edema.
-
Histopathological analysis of the paw tissue.
-
Measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) in the paw tissue or exudate.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics the inflammatory response seen in sepsis-induced lung injury.
-
Animals: C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Acclimatize animals as described above.
-
Pre-treat animals with this compound or a reference drug (e.g., Dexamethasone) orally or via another appropriate route for a specified duration.
-
Induce lung injury by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg).
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.
-
-
Endpoints:
-
Total and differential cell counts in BALF.
-
Protein concentration in BALF (an indicator of vascular permeability).
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and lung homogenates.[2]
-
Myeloperoxidase (MPO) activity in lung tissue (an index of neutrophil infiltration).
-
Histopathological evaluation of lung tissue for edema, inflammation, and cellular infiltration.
-
Measurement of reactive oxygen species (ROS) in lung tissue.[2]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.
-
Animals: C57BL/6 or BALB/c mice.
-
Procedure:
-
Acclimatize animals.
-
Induce colitis by administering DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days for an acute model).[5]
-
Administer this compound or a reference drug orally daily throughout the DSS administration period.
-
Monitor animals daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study, collect colon tissue.
-
-
Endpoints:
-
Daily DAI score.
-
Colon length (shortening is a marker of inflammation).
-
Histopathological scoring of the colon for inflammation, ulceration, and tissue damage.
-
MPO activity in the colon.
-
Measurement of pro-inflammatory cytokine levels in the colon tissue.
-
Signaling Pathways and Mandatory Visualizations
The anti-inflammatory effects of many natural products, including constituents of Picrasma quassiodes, are often attributed to their ability to modulate key inflammatory signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.
Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Putative Inhibition of the MAPK Signaling Pathway by this compound.
Caption: General Experimental Workflow for In Vivo Anti-Inflammatory Studies.
Conclusion and Future Directions
The available evidence suggests that extracts from Picrasma quassioides possess anti-inflammatory properties, likely through the modulation of the NF-κB and MAPK signaling pathways.[2] However, a significant research gap exists regarding the specific in vivo anti-inflammatory effects of its isolated constituent, this compound.
To fully elucidate the therapeutic potential of this compound, further research is warranted. Direct, head-to-head comparative studies using the standardized in vivo models outlined in this guide are essential to quantify its efficacy relative to established anti-inflammatory agents like dexamethasone. Such studies will be crucial in determining appropriate dosing, understanding its precise mechanism of action, and ultimately, in guiding its potential development as a novel anti-inflammatory therapeutic.
References
- 1. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picrasma quassiodes (D. Don) Benn. attenuates lipopolysaccharide (LPS)-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In vivo imaging of NF-kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Picrasin B Acetate and Other NF-κB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of NF-κB pathway modulation, this guide provides a comprehensive head-to-head comparison of Picrasin B acetate (B1210297) against other prominent NF-κB inhibitors. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the selection of appropriate research tools and potential therapeutic agents.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immune functions. Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. A plethora of natural and synthetic compounds have been identified as inhibitors of the NF-κB signaling cascade, each with distinct mechanisms of action. This guide focuses on a comparative analysis of Picrasin B acetate, a quassinoid isolated from plants of the Picrasma genus, with other well-characterized NF-κB inhibitors.
Quantitative Comparison of NF-κB Inhibitor Potency
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used NF-κB inhibitors. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Inhibitor | Target in NF-κB Pathway | Cell Line | Assay Type | IC50 Value |
| This compound | IKK complex (inferred) | RAW 264.7 macrophages | LPS-induced NO production | Not yet directly determined for NF-κB inhibition |
| Parthenolide (B1678480) | IKKβ, p65 subunit | Various | NF-κB reporter assay | ~5 µM |
| BAY 11-7082 | IKKα (irreversible) | Various | NF-κB reporter assay | 5-10 µM |
Note: The IC50 value for this compound's direct inhibition of NF-κB is not yet available in a head-to-head comparative study. The anti-inflammatory effects of Picrasin B suggest it suppresses NF-κB activation, but further quantitative analysis is required.
Delving into the Mechanisms of Action
The efficacy of an NF-κB inhibitor is intrinsically linked to its specific target within the signaling pathway. Understanding these mechanisms is crucial for predicting cellular effects and potential therapeutic applications.
This compound , while not as extensively characterized as other inhibitors in terms of its precise molecular target in the NF-κB pathway, is believed to exert its anti-inflammatory effects by suppressing the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Parthenolide , a sesquiterpene lactone derived from the feverfew plant, has a well-documented dual mechanism of action. It directly inhibits the IKKβ subunit, a key kinase in the canonical NF-κB pathway.[1] Additionally, some studies suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[1]
BAY 11-7082 is a synthetic compound that acts as an irreversible inhibitor of IKKα. By targeting IKKα, it effectively blocks the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.[2]
Visualizing the NF-κB Signaling Pathway and Inhibitor Targets
To better understand the points of intervention for these inhibitors, the following diagram illustrates the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway and points of inhibitor action.
Experimental Protocols for Comparative Analysis
To ensure robust and reproducible results when comparing NF-κB inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
2. Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound, Parthenolide, BAY 11-7082, or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of p65 Phosphorylation and IκBα Degradation
This assay provides mechanistic insights into how an inhibitor affects the upstream signaling events of the NF-κB pathway.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-p65 and IκBα to the loading control and compare the relative expression between different treatment groups.
Caption: A typical experimental workflow for comparing NF-κB inhibitors.
Conclusion
This guide provides a foundational comparison of this compound with the well-established NF-κB inhibitors, Parthenolide and BAY 11-7082. While the anti-inflammatory properties of this compound are evident, further research is required to elucidate its precise mechanism of action and to quantify its NF-κB inhibitory potency in direct comparative studies. The provided experimental protocols offer a standardized framework for researchers to conduct such investigations, contributing to a more comprehensive understanding of this promising natural product and its potential therapeutic applications. As the field of NF-κB research continues to evolve, rigorous head-to-head comparisons will be instrumental in identifying the most effective and specific inhibitors for various disease contexts.
References
Evaluating the Safety Profile of Picrasin B Acetate Against Established Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety evaluation of Picrasin B acetate (B1210297), a natural product with therapeutic potential, against well-established compounds in the fields of cancer and inflammation treatment. The objective is to present a clear, data-driven comparison to aid in the preliminary assessment of Picrasin B acetate's safety profile.
Comparative Safety Data
The following table summarizes the available quantitative and qualitative safety data for this compound and selected established compounds. Direct comparative data for this compound is limited in publicly available literature; therefore, data from related quassinoids are included to provide a preliminary assessment.
| Compound/Class | Target Indication(s) | LD50 (Route, Species) | IC50 (Normal Cell Lines) | Common Adverse Effects |
| This compound / Quassinoids | Cancer, Inflammation | Data not available for this compound. Methanol extract of Quassia amara showed no lethality up to 5000 mg/kg (oral, rat).[1][2] | Bruceine D, a related quassinoid, showed cytotoxicity to 1BR3 normal skin fibroblast cells at concentrations >10 µg/mL, compared to 1 µg/mL for doxorubicin (B1662922) and docetaxel.[3] Generally, quassinoids are reported to have mild cytotoxicity on normal human cells.[4] | High doses of related compounds (e.g., simalikalactone D) have been associated with hypotension and nausea.[5] Extracts of Picrasma quassioides have shown some cytotoxicity to normal kidney cells.[5] |
| Doxorubicin | Various Cancers | ~10 mg/kg (IV, rat) | Varies by cell line. Generally exhibits high toxicity to healthy cells, particularly cardiomyocytes. | Cardiotoxicity (can be acute or chronic), myelosuppression, nausea, vomiting, hair loss, tissue necrosis upon extravasation.[6] |
| Paclitaxel | Various Cancers | ~14 mg/kg (IV, mouse) | Varies by cell line. Exhibits toxicity to various normal cells. | Peripheral neuropathy, myelosuppression, hypersensitivity reactions, alopecia, cardiac disturbances (bradycardia).[7][8] |
| NSAIDs (e.g., Ibuprofen) | Inflammation, Pain, Fever | Ibuprofen: >300 mg/kg (oral, child) is associated with risk of multi-system organ dysfunction.[9] | Varies by cell line and specific NSAID. | Gastrointestinal issues (ulcers, bleeding), renal toxicity, cardiovascular risks (myocardial infarction, stroke).[5][10][11][12] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below. These protocols are standardized and widely used in preclinical safety assessment.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[5][12][15] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5][15]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Acute Oral Toxicity (LD50) Study in Rodents (Up-and-Down Procedure - OECD 425)
Principle: The up-and-down procedure is a method for determining the median lethal dose (LD50) that uses a minimal number of animals.[16] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.[16]
Protocol:
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer the test substance orally to one animal at a time. The initial dose is selected based on preliminary information about the substance's toxicity.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[1]
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways implicated in compound toxicity and a general experimental workflow for safety evaluation are provided below.
Signaling Pathways
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: NSAID-induced gastrointestinal toxicity pathway.
Caption: Paclitaxel-induced peripheral neuropathy mechanism.
Experimental Workflow
Caption: General workflow for preclinical safety evaluation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Quassinoids—A Mini-Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Mechanisms of Paclitaxel-induced peripheral neuropathy [jabps.journals.ekb.eg]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 9. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. enamine.net [enamine.net]
Independent Validation of Picrasin B Acetate's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported pharmacological effects of Picrasin B acetate (B1210297), a quassinoid compound isolated from plants of the Picrasma genus. The primary focus is on its potential anti-inflammatory, anticancer, and neuroprotective activities. Due to a notable lack of direct independent validation studies specifically for Picrasin B acetate in the public domain, this guide draws upon the broader pharmacological context of related quassinoids from Picrasma quassioides to offer a comparative framework. The experimental data and protocols presented herein are representative of the methodologies required to validate the therapeutic potential of this compound.
Data Presentation: Comparative Pharmacological Activities
Quantitative data on the bioactivity of this compound is scarce in publicly available literature. Therefore, the following table summarizes the reported activities of related quassinoids and extracts from Picrasma quassioides to provide a benchmark for potential validation studies.
| Compound/Extract | Pharmacological Activity | Cell Line/Model | IC50 / Effect | Reference |
| Picrasma quassioides Extract | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-6 | [1] |
| Quassidines (from P. quassioides) | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | IC50 for NO production: 89.39–100.00 µM | [1] |
| Acetate (Short-chain fatty acid) | Anticancer (Apoptosis induction) | Colorectal carcinoma cells (HCT-15, RKO) | IC50 for proliferation: ~70-110 mM | [2][3] |
| Linalyl acetate | Neuroprotective | H2O2-induced SH-SY5Y cells | Significant increase in cell viability at 1 and 5 µM | [4] |
| Geranyl acetate | Neuroprotective | H2O2-induced SH-SY5Y cells | Significant increase in cell viability at 1 and 5 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are representative protocols for key experiments relevant to the reported pharmacological effects of this compound and related compounds.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
This protocol is designed to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a comparator compound) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
In Vitro Cytotoxicity Assay: MTT Assay in Cancer Cell Lines
This protocol assesses the ability of a compound to reduce the viability of cancer cells.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Neuroprotective Activity Assay: Oxidative Stress Model
This protocol evaluates the capacity of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H2O2) or glutamate, for a duration known to induce cell death.
-
Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those exposed to the oxidative stressor alone. An increase in cell viability indicates a neuroprotective effect.
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of many natural compounds, including quassinoids, are often attributed to the inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial screening and validation of the pharmacological effects of a natural product like this compound.
Caption: General workflow for pharmacological validation of a natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetate-induced apoptosis in colorectal carcinoma cells involves lysosomal membrane permeabilization and cathepsin D release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Picrasin B acetate (B1210297), a natural product used in life sciences research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Picrasin B acetate is a quassinoid, a class of compounds known for their biological activity, including cytotoxic effects. Therefore, it is imperative to handle this compound with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
General Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a fume hood.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Use a dedicated, clearly labeled, and sealed waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
-
Waste Collection and Storage:
-
Collect all solid waste in a securely sealed, leak-proof container.
-
For liquid waste containing this compound, use a compatible, sealed, and leak-proof container. Avoid mixing with incompatible chemicals.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Storage should be at -20°C.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the waste disposal company with all available safety information, including any Safety Data Sheet (SDS) you may have, and the chemical composition of the waste.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of pickup by the disposal service.
-
Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 30315-04-9 | [1][2] |
| Molecular Formula | C23H30O7 | [1][2] |
| Molecular Weight | 418.48 g/mol | [2] |
| Storage Temperature | -20°C | [1] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving this compound and the corresponding disposal pathway.
Caption: Experimental workflow and subsequent waste disposal pathway for this compound.
Caption: Decision tree for the proper segregation and disposal of laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
